Clopidogrel Bisulfate
Description
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016080 | |
| Record name | Clopidogrel bisulfate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120202-66-6, 144077-07-6, 113665-84-2 | |
| Record name | Clopidogrel bisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Clopidogrel bisulfate [USAN:USP] | |
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| Record name | Thieno(3,2-c)pyridine-5(4H)-acetic acid, 6,7-dihydro-alpha-(2-chlorophenyl)-, methyl ester, (S)-, sulfate | |
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| Record name | CLOPIDOGREL SULFATE | |
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| Record name | Clopidogrel bisulfate | |
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| Record name | methyl (2S)-(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | |
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| Record name | Clopidogrel bisulfate | |
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| Record name | CLOPIDOGREL BISULFATE | |
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Pharmacological Mechanisms of Clopidogrel Bisulfate
Molecular and Cellular Basis of Antiplatelet Activity
The antiplatelet effect of clopidogrel (B1663587) is a multi-step process that begins with its conversion into an active metabolite and culminates in the specific and permanent blockade of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface. wikipedia.orgconsensus.appnih.gov
Upon oral administration, clopidogrel is absorbed and undergoes extensive first-pass metabolism in the liver. patsnap.comclinpgx.org Approximately 85% of the parent compound is hydrolyzed by esterases into an inactive carboxylic acid derivative. rxlist.commdpi.com The remaining portion is converted into a pharmacologically active thiol metabolite through a two-step oxidative process mediated by hepatic cytochrome P450 (CYP450) enzymes. rxlist.comclinpgx.orgmdpi.com
The bioactivation of clopidogrel is dependent on several CYP450 isoenzymes. clinpgx.org The first step involves the oxidation of clopidogrel to an intermediate metabolite, 2-oxoclopidogrel. rxlist.com The second step involves the further oxidation of this intermediate to form the active thiol metabolite. rxlist.comclinpgx.org
The specific enzymes involved in this pathway have been the subject of extensive research. CYP2C19 plays a major role in both steps of the activation process. clinpgx.orgmdpi.comnih.gov Other enzymes, including CYP1A2 and CYP2B6, are also involved in the initial conversion to 2-oxoclopidogrel. nih.gov The subsequent conversion to the active metabolite is facilitated by CYP2C19, CYP2B6, CYP2C9, and CYP3A4/5. clinpgx.orgnih.gov While CYP3A4 and CYP3A5 are the most abundant P450s in the human liver and metabolize clopidogrel at a high rate, the contribution of CYP2C19 is considered critical, and genetic variations in this enzyme can significantly impact the drug's efficacy. nih.govnih.govjacc.org
| Metabolic Step | Primary Contributing Enzymes | Other Contributing Enzymes |
|---|---|---|
| Step 1: Clopidogrel → 2-oxoclopidogrel | CYP2C19 clinpgx.orgnih.gov | CYP1A2, CYP2B6 nih.gov |
| Step 2: 2-oxoclopidogrel → Active Thiol Metabolite | CYP2C19, CYP3A4 clinpgx.orgnih.gov | CYP2B6, CYP2C9, CYP3A5 nih.gov |
The formation of the 2-oxoclopidogrel intermediate is an essential step in the bioactivation of clopidogrel. clinpgx.orgmdpi.com This thiolactone intermediate is the direct precursor to the active thiol metabolite. hmdb.canih.govunair.ac.id The conversion from the parent drug to 2-oxoclopidogrel is catalyzed by several CYP enzymes, and the subsequent hydrolysis and oxidation of 2-oxoclopidogrel yield the final active compound that is responsible for the antiplatelet effect. rxlist.comnih.govresearchgate.net The efficiency of both this and the subsequent metabolic step determines the plasma concentration of the active metabolite and, consequently, the level of platelet inhibition. mdpi.com
The active thiol metabolite of clopidogrel selectively and irreversibly binds to the P2Y12 receptor on the surface of platelets. patsnap.comsgul.ac.uktandfonline.com The P2Y12 receptor is a chemoreceptor for ADP, a key signaling molecule in platelet activation and aggregation. consensus.appwikipedia.org By permanently blocking this receptor, the active metabolite prevents ADP from binding and initiating the signaling cascade that leads to platelet aggregation. wikipedia.orgnih.gov Because this binding is irreversible, the inhibitory effect lasts for the entire lifespan of the platelet, which is typically 7 to 10 days. patsnap.comnih.gov
The active metabolite of clopidogrel forms a covalent disulfide bridge with one or more cysteine residues on the extracellular domain of the P2Y12 receptor. wikipedia.orgnih.gov This covalent bond permanently alters the receptor's conformation. researchgate.net Research suggests that this interaction not only blocks the ADP binding site but also disrupts the natural oligomerization of P2Y12 receptors on the platelet membrane. nih.govnih.gov These structural changes render the receptor nonfunctional, preventing it from transducing the ADP signal. nih.govresearchgate.net
The P2Y12 receptor is coupled to the Gi family of G-proteins, which, when activated by ADP, inhibit adenylyl cyclase. nih.govtandfonline.com This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn promotes platelet activation. By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents this Gi-protein signaling.
A critical downstream consequence of P2Y12 signaling is the activation of the glycoprotein (B1211001) (GP) IIb/IIIa receptor complex. patsnap.commdpi.comahajournals.org The activation of the GPIIb/IIIa complex is the final common pathway for platelet aggregation, as it allows the receptor to bind to fibrinogen, which cross-links adjacent platelets to form a thrombus. patsnap.comresearchgate.net By inhibiting the P2Y12 receptor, clopidogrel effectively prevents the ADP-mediated activation of the GPIIb/IIIa complex, thereby inhibiting platelet aggregation. nih.govconsensus.appnih.gov
Impact on Platelet Aggregation Induced by Various Agonists
The active thiol metabolite of clopidogrel selectively and irreversibly binds to the P2Y12 receptor on platelets. This binding prevents ADP from attaching to the receptor, which in turn blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. The activation of this complex is a critical final step in platelet aggregation, as it allows platelets to link together via fibrinogen. By inhibiting this pathway, clopidogrel effectively reduces the ability of platelets to clump together and form a thrombus.
The inhibition is highly specific to the P2Y12 receptor and does not affect phosphodiesterase activity. Furthermore, clopidogrel bisulfate also curtails platelet aggregation induced by other agonists. It achieves this by blocking the amplification of platelet activation that occurs when ADP is released from platelet granules in response to stimuli from other agonists. Because the binding of the active metabolite to the P2Y12 receptor is irreversible, the effect lasts for the entire lifespan of the platelet, which is typically around 7 to 10 days. Normal platelet function is restored only as new platelets are produced.
Pharmacodynamics of this compound at the Systemic Level
The systemic pharmacodynamic effects of this compound are characterized by the time-dependent inhibition of platelet function and a clear relationship between the concentration of its active metabolite and the resulting antiplatelet response.
Temporal Dynamics of Platelet Inhibition
The antiplatelet effect of this compound has a distinct temporal profile, from initial onset to steady-state and including daily variations.
Onset and Steady State: A dose-dependent inhibition of platelet aggregation can be observed as early as two hours after a single oral dose. With repeated daily administration, the inhibitory effect is first noted on day one and progressively increases, reaching a steady state between the third and seventh day of treatment. At steady state, the average inhibition of ADP-induced platelet aggregation is typically between 40% and 60%. After discontinuation of the drug, both platelet aggregation and bleeding time gradually return to baseline values, generally within about five days, consistent with the time required for platelet turnover.
Diurnal Variation: Research has identified a diurnal variation in the platelet inhibition provided by clopidogrel. One study involving patients with ST-segment elevation myocardial infarction (STEMI) found that platelet inhibition was at its lowest in the midmorning. Specifically, ADP-induced platelet aggregation was significantly higher at 10:00 a.m. compared to other times of the day. This finding suggests a potential periodicity in platelet aggregation that should be considered when assessing platelet function.
Long-Term Variability: Studies monitoring platelet reactivity over several months have shown potential for temporal variability, particularly with clopidogrel. In one cohort of patients, platelet reactivity in the clopidogrel group showed a tendency to increase over a period of six months. This suggests that the level of platelet inhibition may not remain constant over long-term therapy.
| Time of Day | Median Platelet Aggregation (Relative Change) | Key Finding |
|---|---|---|
| 6:00 a.m. | Baseline for comparison | Platelet inhibition by clopidogrel is significantly lower in the midmorning hours. |
| 10:00 a.m. | 55% higher than 6:00 a.m. | |
| 2:00 p.m. | 17% lower than 10:00 a.m. | |
| 7:00 p.m. | 27% lower than 10:00 a.m. |
Relationship between Metabolite Exposure and Antiplatelet Response
As a prodrug, the efficacy of clopidogrel is entirely dependent on its conversion to an active thiol metabolite. This biotransformation is a two-step process mediated by hepatic cytochrome P450 (CYP) enzymes, with CYP2C19 playing a crucial role. However, only about 15% of an absorbed dose is converted into the active metabolite; the remaining 85% is rapidly hydrolyzed by esterases into an inactive carboxylic acid derivative.
The exposure to the active metabolite is directly linked to the degree of platelet inhibition. A significant inter-individual variability in antiplatelet response has been observed, which is largely explained by differences in the formation of the active metabolite. Genetic polymorphisms in the CYP2C19 enzyme are a major factor. Individuals who are "poor metabolizers" have nonfunctional CYP2C19 alleles, leading to substantially reduced formation of the active metabolite. This results in lower plasma concentrations of the active metabolite, diminished platelet inhibition, and higher on-treatment platelet reactivity. Studies have shown that in CYP2C19 poor and intermediate metabolizers, the peak plasma concentration (Cmax) and total exposure (AUC) of the active metabolite can be decreased by 30-50%.
| Metabolizer Status | Effect on Active Metabolite Formation | Reduction in Cmax and AUC | Resulting Antiplatelet Effect |
|---|---|---|---|
| Normal Metabolizer | Standard conversion to active metabolite | N/A | Expected platelet inhibition (40-60% at steady state) |
| Intermediate/Poor Metabolizer | Reduced conversion to active metabolite | 30-50% decrease | Diminished antiplatelet response / Higher residual platelet reactivity |
Influence on Hemostasis Parameters
The primary influence of this compound on hemostasis is the inhibition of platelet aggregation, which is reflected in an increased bleeding time. However, its effect on broader markers of the coagulation cascade appears to be limited.
In a study of patients with non-ST-elevation acute coronary syndromes receiving aspirin (B1665792), the addition of clopidogrel was compared to placebo. The investigation measured several biomarkers of coagulation activation at baseline, day 7, and day 30. The results showed no significant differences between the two groups for plasma levels of P-selectin, prothrombin fragment F1.2, or D-dimer at any of the measured time points. These findings suggest that the clinical benefits of clopidogrel are primarily derived from its direct antiplatelet effects rather than a broader suppression of the coagulation system.
| Parameter | Effect Observed with Clopidogrel | Source Finding |
|---|---|---|
| Bleeding Time | Increased | Bleeding time returns to baseline approximately 5 days after treatment discontinuation. |
| P-selectin | No significant difference compared to aspirin alone. | Levels of these coagulation markers were not significantly different between patients treated with clopidogrel plus aspirin versus aspirin alone at day 7 or day 30. |
| Prothrombin Fragment F1.2 | No significant difference compared to aspirin alone. | |
| D-dimer | No significant difference compared to aspirin alone. |
Pharmacogenomics of Clopidogrel Bisulfate Response
Genetic Polymorphisms Affecting Metabolic Activation
Clopidogrel (B1663587) is a prodrug that requires a two-step oxidative process by hepatic cytochrome P450 (CYP) enzymes to be converted into its active thiol metabolite. This active metabolite then irreversibly inhibits the P2Y12 receptor on platelets. Genetic variations in the enzymes responsible for this bioactivation are a major determinant of the inter-individual variability in clopidogrel response.
CYP2C19 Loss-of-Function Alleles (*2, *3) and Their Impact on Active Metabolite Formation
The CYP2C19 enzyme is a key player in both steps of clopidogrel's metabolic activation. Common genetic variations in the CYP2C19 gene, particularly the loss-of-function (LOF) alleles CYP2C192 and CYP2C193, lead to the production of a nonfunctional or truncated protein.
Individuals who carry these LOF alleles have a reduced capacity to metabolize clopidogrel, resulting in significantly lower plasma concentrations of its active metabolite. This diminished bioactivation directly translates to decreased platelet inhibition. A gene-dose effect has been observed, where individuals with two LOF alleles (poor metabolizers) exhibit a more pronounced reduction in clopidogrel's antiplatelet effect compared to those with one LOF allele (intermediate metabolizers).
The prevalence of these LOF alleles varies among different ethnic populations. For instance, approximately 2% of Caucasians, 4% of African Americans, and 14% of Chinese individuals are classified as CYP2C19 poor metabolizers.
| CYP2C19 Genotype | Metabolizer Phenotype | Effect on Active Metabolite Formation | Resulting Platelet Inhibition |
|---|---|---|---|
| 1/1 | Normal Metabolizer | Normal | Expected |
| 1/2, 1/3 | Intermediate Metabolizer | Reduced | Diminished |
| 2/2, 2/3, 3/3 | Poor Metabolizer | Significantly Reduced | Significantly Diminished |
Other Relevant CYP Isoenzyme Polymorphisms (e.g., CYP3A4, CYP3A5)
While CYP2C19 is the primary enzyme, other CYP isoenzymes, including CYP3A4 and CYP3A5, are also involved in the metabolic activation of clopidogrel. The CYP3A family is responsible for a significant portion of the second step of clopidogrel's bioactivation.
Polymorphisms in the CYP3A4 and CYP3A5 genes have been investigated for their potential influence on clopidogrel response, but the findings have been less consistent compared to CYP2C19. Some studies have suggested a link between certain CYP3A4 and CYP3A5 variants and altered platelet reactivity in patients treated with clopidogrel, while others have found no significant association. The polymorphic expression of CYP3A5, in particular, may contribute to up to 50% of the total hepatic CYP3A activity in a subset of individuals, potentially influencing clopidogrel metabolism, especially when CYP3A4 activity is inhibited.
Genetic Variations in Platelet Receptors (e.g., P2Y12, GPIIb-IIIa, GPIa-IIa, ABCB1)
Genetic variability extends beyond metabolic enzymes to the molecular targets of clopidogrel and proteins involved in its absorption.
P2Y12 Receptor: The active metabolite of clopidogrel irreversibly binds to the P2Y12 receptor on platelets. Genetic polymorphisms in the P2RY12 gene, which encodes this receptor, have been explored as potential contributors to the variability in clopidogrel response.
ABCB1 Transporter: The ABCB1 gene encodes for P-glycoprotein, an efflux transporter involved in the intestinal absorption of clopidogrel. Polymorphisms in ABCB1, such as the C3435T variant, have been associated with altered clopidogrel absorption and bioavailability, which could in turn affect its antiplatelet efficacy. However, studies on the clinical impact of ABCB1 variants on clopidogrel response have yielded conflicting results.
Clinical Implications of Pharmacogenetic Variability
The genetic polymorphisms affecting clopidogrel's pharmacokinetics and pharmacodynamics have significant clinical ramifications, influencing treatment outcomes and the risk of adverse cardiovascular events.
High On-Treatment Platelet Reactivity (HPR) and its Association with Genetic Variants
High on-treatment platelet reactivity (HPR), also referred to as clopidogrel resistance, is a state where platelets remain reactive despite clopidogrel therapy. HPR is a well-established marker for an increased risk of thrombotic events in patients undergoing percutaneous coronary intervention (PCI).
Carriers of CYP2C19 loss-of-function alleles are significantly more likely to exhibit HPR. Studies have demonstrated a clear association between the CYP2C192 and CYP2C193 alleles and higher platelet aggregation in patients receiving clopidogrel. This genetically determined reduction in antiplatelet effect contributes to a heightened risk of major adverse cardiovascular events, including stent thrombosis, myocardial infarction, and stroke, particularly in patients who have undergone PCI.
| CYP2C19 Metabolizer Status | Risk of High On-Treatment Platelet Reactivity (HPR) | Risk of Major Adverse Cardiovascular Events (MACE) |
|---|---|---|
| Normal Metabolizers | Baseline | Baseline |
| Intermediate Metabolizers | Increased | Increased |
| Poor Metabolizers | Significantly Increased | Significantly Increased |
Genotype-Guided Antiplatelet Therapy Approaches
The understanding of the pharmacogenomic basis of clopidogrel response has paved the way for personalized antiplatelet therapy strategies. Genotype-guided approaches aim to tailor the choice of P2Y12 inhibitor based on an individual's CYP2C19 genetic makeup to optimize efficacy and safety.
For individuals identified as CYP2C19 intermediate or poor metabolizers, alternative antiplatelet agents that are not dependent on CYP2C19 for activation, such as prasugrel (B1678051) or ticagrelor (B1683153), may be considered. Several clinical trials and observational studies have investigated the efficacy of this strategy.
The TAILOR-PCI and POPular Genetics trials are two notable large-scale studies that have explored genotype-guided antiplatelet therapy. The TAILOR-PCI trial showed a trend towards a reduction in ischemic events in CYP2C19 LOF carriers who received ticagrelor compared to those who received clopidogrel, although it did not reach statistical significance for its primary endpoint. The POPular Genetics trial demonstrated that a genotype-guided strategy was non-inferior to the universal use of more potent P2Y12 inhibitors and was associated with a lower risk of bleeding.
Emerging evidence from prospective studies suggests that a genotype-guided approach to antiplatelet therapy selection can reduce the risk of major adverse cardiovascular events without increasing the risk of major bleeding. This has led to growing support for the integration of CYP2C19 genetic testing into clinical practice to guide the selection of the most appropriate antiplatelet therapy for individual patients, particularly those undergoing PCI.
Pharmacogenomic Research Consortia and Studies
The investigation into the variable response to clopidogrel bisulfate has been significantly advanced by large-scale clinical trials and the collaborative efforts of research consortia. These studies have been pivotal in moving from observational associations to prospective, randomized evaluations of genotype-guided antiplatelet therapy.
TAILOR-PCI Study
The Tailored Antiplatelet Initiation to Lessen Outcomes due to Decreased Clopidogrel Response after Percutaneous Coronary Intervention (TAILOR-PCI) trial was a large, prospective, open-label, multicenter, randomized clinical trial. acc.orgresearchgate.net Its primary objective was to determine whether a genotype-guided strategy for selecting oral P2Y12 inhibitors could improve ischemic outcomes in patients carrying CYP2C19 loss-of-function (LOF) alleles after percutaneous coronary intervention (PCI). acc.orgnih.gov
Research Design and Methodology: A total of 5,302 patients undergoing PCI for either acute coronary syndromes or stable coronary artery disease were randomized into two groups. acc.orgnih.gov
Genotype-Guided Therapy Group: Patients were tested for CYP2C19 LOF alleles (CYP2C19*2 or *3) using a point-of-care genotyping system. acc.org Carriers of these LOF alleles were prescribed an alternative P2Y12 inhibitor, ticagrelor, while non-carriers received clopidogrel. acc.org
Conventional Therapy Group: Patients in this arm received clopidogrel without prospective genetic testing. acc.org
Detailed Research Findings: The study focused on a primary composite endpoint at 12 months, which included cardiovascular death, myocardial infarction, stroke, definite or probable stent thrombosis, and severe recurrent ischemia. acc.org
Among the 1,849 participants identified as CYP2C19 LOF carriers, the primary endpoint occurred in 4.0% of those in the genotype-guided group compared to 5.9% in the conventional therapy group. nih.gov This result, however, did not reach the prespecified level for statistical significance (Hazard Ratio [HR], 0.66; 95% CI, 0.43-1.02; P = .06). nih.govnih.gov
Despite the primary endpoint not meeting statistical significance, a prespecified secondary analysis that accounted for multiple events per patient did show a significant reduction in cardiovascular events for the genotype-guided approach among LOF carriers (HR, 0.60; 95% CI, 0.41–0.89; P = .01). nih.gov Furthermore, a subsequent meta-analysis that included data from the TAILOR-PCI trial and six other randomized trials reported that treatment with more potent P2Y12 inhibitors (prasugrel or ticagrelor) significantly reduced major atherothrombotic events compared to clopidogrel in CYP2C19 LOF allele carriers. ahajournals.org
| Treatment Group | Number of Patients | Primary Endpoint Occurrence | Event Rate | Hazard Ratio (95% CI) | P-Value |
|---|---|---|---|---|---|
| Genotype-Guided Therapy | 903 | 35 | 4.0% | 0.66 (0.43-1.02) | 0.06 |
| Conventional Therapy (Clopidogrel) | 946 | 54 | 5.9% |
PAPI Study
The Pharmacogenomics of Anti-Platelet Intervention (PAPI) study was designed to characterize the determinants of response to clopidogrel and dual antiplatelet therapy in a healthy cohort of Old Order Amish individuals from Lancaster, PA. nih.govresearchgate.net This study utilized a standardized, short-term intervention to investigate sources of variability in platelet aggregation. nih.govnih.gov
Research Design and Methodology: The study involved a seven-day clopidogrel intervention, after which a single dose of aspirin (B1665792) was administered. nih.gov Ex vivo platelet aggregation was measured at three key time points: at baseline, after the clopidogrel-only phase, and after the addition of aspirin. nih.govresearchgate.net
Detailed Research Findings: The PAPI study revealed significant inter-individual variation in the magnitude of antiplatelet response to clopidogrel. researchgate.netnih.gov A key finding was that the heritability (h²) of the change in platelet aggregation was significant, with estimates ranging from 0.14 to 0.57, underscoring the strong contribution of genetic factors to clopidogrel response. researchgate.netnih.gov The study's design proved to be a powerful model for pharmacogenomic investigations. researchgate.net Additionally, the research noted that CYP2C192 and the gain-of-function CYP2C1917 variants were in linkage disequilibrium within this population. ahajournals.org
| Aspect | Description |
|---|---|
| Study Objective | To characterize determinants of clopidogrel and dual antiplatelet therapy response. nih.gov |
| Population | Healthy Old Order Amish cohort. nih.gov |
| Primary Finding | Large inter-individual variation in platelet response. researchgate.netnih.gov |
| Genetic Finding | Significant heritability (h² = 0.14-0.57) of change in platelet aggregation, indicating a strong genetic influence. researchgate.netnih.gov |
International Clopidogrel Pharmacogenomics Consortium (ICPC)
The ICPC was formed to amass large sample sizes and global expertise to thoroughly investigate the genetic factors underlying the variable response to clopidogrel. clinpgx.org A major goal of the consortium is to identify novel genetic variants influencing clopidogrel response through genome-wide approaches, as it is estimated that 70-80% of the variation is heritable. clinpgx.org
Detailed Research Findings from GWAS: The ICPC conducted a large genome-wide association study (GWAS) using DNA from 2,750 individuals of European ancestry to analyze adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet reactivity and clinical outcomes. nih.govunifr.ch
The GWAS for on-clopidogrel platelet reactivity identified a highly significant signal for the CYP2C192 loss-of-function allele (P = 1.67 x 10⁻³³). nih.govunifr.ch After accounting for the effect of CYP2C192, no other genetic polymorphism reached genome-wide significance for influencing platelet reactivity. nih.govunifr.ch
| Analysis | Primary Finding | Significance (P-Value) | Novel Associations in Subgroups |
|---|---|---|---|
| On-Clopidogrel Platelet Reactivity | Strongest genetic determinant was CYP2C19*2. nih.govunifr.ch | 1.67 x 10⁻³³ | N/A |
| Clinical Outcomes (Overall Population) | No genome-wide significant associations. nih.govunifr.ch | N/A | N/A |
| Clinical Outcomes (Subgroup Analyses) | Mutations in SCOS5P1, CDC42BPA, and CTRAC1 showed significance in CAD, PCI, and ACS subgroups, respectively. nih.govunifr.ch | Lowest P-values: 1.07 x 10⁻⁹, 4.53 x 10⁻⁸, and 2.60 x 10⁻¹⁰, respectively. unifr.ch | Yes |
Clinical Research on Clopidogrel Bisulfate Efficacy
Studies in Acute Coronary Syndromes (ACS)
Acute coronary syndrome encompasses a range of conditions characterized by a sudden reduction in blood flow to the heart. The efficacy of clopidogrel (B1663587) bisulfate in this high-risk population has been evaluated in several large-scale clinical trials.
The CURE trial was a landmark study that assessed the efficacy of adding clopidogrel bisulfate to standard antiplatelet therapy in patients with non-ST-segment elevation ACS. acc.org2minutemedicine.com In this trial, 12,562 patients were randomized to receive either this compound (a 300-mg loading dose followed by 75 mg daily) or a placebo, in addition to aspirin (B1665792). acc.org The follow-up period was between 3 and 12 months.
The primary outcome of the CURE trial was a composite of cardiovascular death, nonfatal myocardial infarction (MI), or stroke. The results demonstrated a significant benefit for the this compound group, with a 20% relative risk reduction in the first primary outcome compared to the placebo group. acc.org Specifically, the incidence of the first primary outcome was 9.3% in the this compound group versus 11.4% in the placebo group. acc.org
A second primary outcome, which included the components of the first primary outcome plus refractory ischemia, was also significantly reduced in the this compound group. acc.org The rates of severe ischemia and recurrent angina were also lower in patients treated with this compound. 2minutemedicine.com
| Outcome | This compound Group (%) | Placebo Group (%) | Relative Risk (95% CI) | P-value |
|---|---|---|---|---|
| Cardiovascular Death, MI, or Stroke (First Primary Outcome) | 9.3 | 11.4 | 0.80 (0.72-0.90) | <0.001 |
| Cardiovascular Death, MI, Stroke, or Refractory Ischemia (Second Primary Outcome) | 16.5 | 18.8 | 0.86 (0.79-0.94) | <0.001 |
| Severe Ischemia | - | - | 0.74 (0.61-0.90) | - |
| Recurrent Angina | - | - | 0.91 (0.85-0.98) | - |
The COMMIT/CCS-2 trial was a large-scale study that enrolled 45,852 patients with acute MI. acc.orgmedscape.org This trial had a 2x2 factorial design, evaluating the effects of this compound (75 mg daily) versus placebo and metoprolol (B1676517) versus placebo, with all patients receiving aspirin. medscape.org The study focused on the in-hospital treatment period.
The co-primary endpoints were all-cause mortality and the composite of death, reinfarction, or stroke. acc.org The addition of this compound to aspirin resulted in a significant reduction in both primary endpoints. acc.orgsanofi.us All-cause mortality was 7.5% in the this compound group compared to 8.1% in the placebo group, representing a 7% relative risk reduction. acc.orgsanofi.us The composite endpoint of death, reinfarction, or stroke occurred in 9.2% of patients in the this compound group versus 10.1% in the placebo group, a 9% relative risk reduction. acc.orgsanofi.us
| Outcome | This compound Group (%) | Placebo Group (%) | Relative Risk Reduction (%) | P-value |
|---|---|---|---|---|
| All-Cause Mortality | 7.5 | 8.1 | 7 | 0.03 |
| Death, Reinfarction, or Stroke | 9.2 | 10.1 | 9 | 0.002 |
| Reinfarction | 2.1 | 2.4 | - | 0.02 |
| Stroke | 0.9 | 1.1 | - | NS |
The CLARITY-TIMI 28 trial investigated the role of this compound in patients with ST-segment elevation myocardial infarction (STEMI) treated with fibrinolytic therapy. medscape.orgacc.org This study randomized 3,491 patients to receive either this compound (300-mg loading dose followed by 75 mg daily) or placebo, in addition to aspirin and a fibrinolytic agent. acc.org
The primary endpoint was a composite of an occluded infarct-related artery on angiography, or death or recurrent MI before angiography. acc.org Treatment with this compound resulted in a 36% odds reduction in the primary endpoint, with an event rate of 15.0% in the this compound group compared to 21.7% in the placebo group. medscape.orgacc.org This was primarily driven by a reduction in the occlusion of the infarct-related artery. acc.org At 30 days, this compound also reduced the odds of the composite of cardiovascular death, MI, or recurrent ischemia leading to urgent revascularization by 20%. sanofi.us
| Outcome | This compound Group (%) | Placebo Group (%) | Odds Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Occluded Artery, Death, or MI before Angiography (Primary Endpoint) | 15.0 | 21.7 | 0.64 (0.53-0.76) | <0.001 |
| Cardiovascular Death, MI, or Recurrent Ischemia leading to Urgent Revascularization (at 30 days) | 11.6 | 14.1 | 0.80 (0.65-0.97) | 0.03 |
Studies in Percutaneous Coronary Intervention (PCI)
Percutaneous coronary intervention, a non-surgical procedure to open narrowed or blocked coronary arteries, often involves the placement of a stent. Antiplatelet therapy is crucial to prevent thrombotic complications following this procedure.
The CREDO trial evaluated the timing and duration of this compound therapy in patients undergoing elective PCI. acc.org The study had two main objectives: to assess the benefit of a 300-mg this compound loading dose given 3 to 24 hours before PCI and to evaluate the efficacy of long-term (1-year) this compound therapy. medscape.com
At 1 year, long-term treatment with this compound resulted in a significant 26.9% relative risk reduction in the composite endpoint of death, MI, or stroke compared to placebo (8.5% vs. 11.5%). acc.org
| Timepoint | Outcome | This compound Group (%) | Placebo Group (%) | Relative Risk Reduction (%) | P-value |
|---|---|---|---|---|---|
| 28 Days (Pretreatment) | Death, MI, or Urgent Target Vessel Revascularization | 6.8 | 8.3 | 18.5 | 0.23 |
| 1 Year (Long-term Therapy) | Death, MI, or Stroke | 8.5 | 11.5 | 26.9 | 0.02 |
The effectiveness of this compound is dependent on its conversion to an active metabolite that inhibits the P2Y12 receptor on platelets. A loading dose is administered to achieve a rapid onset of antiplatelet effect. Studies have compared different loading doses to determine the optimal strategy for platelet inhibition.
Research has shown that a 600-mg loading dose of this compound results in a more rapid and potent inhibition of platelet aggregation compared to a 300-mg loading dose. nih.gov One study found that a 600-mg loading dose led to significantly lower platelet aggregation 4 hours after administration compared to a 300-mg dose. ahajournals.org Another study demonstrated that a 600-mg loading dose resulted in a greater percentage of patients achieving a target level of platelet inhibition compared to a 300-mg dose.
A study comparing 300-mg, 600-mg, and 900-mg loading doses found that while the 600-mg dose provided greater platelet inhibition than the 300-mg dose, the 900-mg dose did not offer a significant additional antiplatelet effect. ahajournals.org This suggests a potential ceiling effect for single loading doses, possibly due to limitations in intestinal absorption. ahajournals.org
| Loading Dose | Key Finding |
|---|---|
| 300 mg | Standard loading dose, but may have a slower onset of maximal platelet inhibition. |
| 600 mg | Provides more rapid and potent platelet inhibition compared to a 300-mg dose. |
| 900 mg | Did not show significantly greater platelet inhibition compared to a 600-mg dose in a single administration study. ahajournals.org |
Studies in Cerebrovascular Disease and Peripheral Arterial Disease
This compound has been extensively studied for its role in reducing ischemic events in patients with manifestations of atherosclerotic vascular disease, including those affecting cerebral and peripheral arteries. ed.ac.uknih.gov Research has focused on comparing its efficacy to aspirin, a standard antiplatelet agent. karger.com The underlying principle is that various ischemic events, such as stroke and myocardial infarction, often stem from the common pathology of atherothrombosis. nih.govahajournals.org
CAPRIE (Clopidogrel vs. Aspirin in Patients at Risk of Ischemic Events) Trial Outcomes
The CAPRIE trial was a landmark international, randomized, double-blind study involving 19,185 patients with recent ischemic stroke, recent myocardial infarction (MI), or symptomatic peripheral arterial disease (PAD). ed.ac.ukacpjournals.org The study was designed to assess the relative efficacy of clopidogrel versus aspirin in preventing a composite outcome of ischemic stroke, MI, or vascular death. ed.ac.uknih.gov Participants were followed for one to three years. ed.ac.uk
| Patient Group | Annual Event Rate (Clopidogrel) | Annual Event Rate (Aspirin) | Relative Risk Reduction (RRR) |
|---|---|---|---|
| Overall Population | 5.32% | 5.83% | 8.7% |
| Peripheral Arterial Disease (PAD) | 3.71% | 4.86% | 23.8% |
| Recent Ischemic Stroke | 7.15% | 7.71% | 7.3% |
| Prior Symptomatic Atherosclerosis (3-Year Rate) | 20.4% | 23.8% | 14.9% |
Clinical Efficacy in Ischemic Stroke with Hypertension
The influence of hypertension on the efficacy of antiplatelet therapy in patients with ischemic stroke is an area of active investigation. nih.govahajournals.org A study based on the INSPIRES trial examined the efficacy of clopidogrel-aspirin dual therapy versus aspirin alone in patients with mild ischemic stroke or high-risk transient ischemic attack (TIA), stratified by hypertension status. nih.gov The findings suggested that the benefit of dual antiplatelet therapy might be more pronounced in patients without hypertension. nih.gov In this analysis, the clopidogrel-aspirin combination was associated with a reduced incidence of new stroke in patients without a history of hypertension, but this effect was not observed in patients with hypertension. nih.gov
Similarly, a post-hoc analysis of the CHANCE-2 trial investigated the efficacy of ticagrelor-aspirin versus clopidogrel-aspirin in patients with minor stroke or TIA who carried CYP2C19 loss-of-function alleles, considering their hypertension status. ahajournals.org The results indicated that patients without hypertension derived a significantly greater benefit from ticagrelor-aspirin compared to clopidogrel-aspirin in preventing stroke recurrence. ahajournals.org This differential effect was not seen in patients with previously diagnosed hypertension. ahajournals.org These findings suggest that hypertension status may be an important factor influencing the response to different antiplatelet regimens after an ischemic cerebral event. nih.govahajournals.org
Investigation of Long-Term Antiplatelet Therapy Outcomes
The optimal strategy for long-term antiplatelet monotherapy following a standard course of dual antiplatelet therapy (DAPT) after percutaneous coronary intervention (PCI) has been a subject of significant research. news-medical.net Several studies have compared the long-term outcomes of continuing with clopidogrel monotherapy versus the traditional approach of aspirin monotherapy. news-medical.netacc.org
The HOST-EXAM trial was a large-scale study that compared clopidogrel and aspirin as long-term maintenance therapy in patients who were event-free after 6 to 18 months of DAPT following PCI. acc.org After a two-year follow-up, maintenance therapy with clopidogrel resulted in a 30% reduction in a composite endpoint of all-cause death, heart attack, stroke, or major bleeding events compared to aspirin. acc.org Specifically, thrombotic events occurred in 3.8% of patients taking clopidogrel versus 5.6% of those on aspirin. acc.org
More recently, the SMART-CHOICE 3 trial focused on high-risk patients after PCI who had completed a standard duration of DAPT. news-medical.net The study found that long-term clopidogrel monotherapy was superior to aspirin monotherapy. news-medical.net Over a median follow-up of more than two years, patients taking clopidogrel were 29% less likely to experience the primary composite endpoint of all-cause death, heart attack, or stroke compared to those taking aspirin. news-medical.net The primary driver for this benefit was a significant reduction in heart attacks, which occurred in 1.0% of the clopidogrel group versus 2.2% of the aspirin group. news-medical.net There was no significant difference in the rates of major bleeding between the two groups. news-medical.net
These studies provide evidence that for long-term maintenance therapy after a standard DAPT course, clopidogrel may offer better outcomes than aspirin in preventing recurrent ischemic events without increasing major bleeding risk. news-medical.netacc.org
| Trial | Patient Population | Comparison | Primary Finding | Key Outcome Data |
|---|---|---|---|---|
| HOST-EXAM | Post-PCI, event-free after 6-18 months DAPT | Clopidogrel vs. Aspirin | Clopidogrel superior in reducing a composite of death, MI, stroke, or major bleeding. | 30% reduction in primary composite endpoint with clopidogrel. |
| SMART-CHOICE 3 | High-risk post-PCI, after standard DAPT | Clopidogrel vs. Aspirin | Clopidogrel superior in reducing a composite of all-cause death, MI, or stroke. | 29% reduction in primary composite endpoint with clopidogrel. |
Challenges in Clopidogrel Bisulfate Therapy
Clopidogrel (B1663587) Resistance/Non-Responsiveness
The efficacy of clopidogrel is not uniform across all patients, with a notable portion exhibiting a diminished antiplatelet effect. This phenomenon, termed clopidogrel resistance or non-responsiveness, has been a subject of extensive research due to its association with adverse clinical outcomes.
Definition and Prevalence of Clopidogrel Resistance
Clopidogrel resistance is clinically defined as the failure of the drug to inhibit its target, the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, to the expected degree. nih.govresearchgate.net A common laboratory definition for clopidogrel resistance is a less than 10% decrease in platelet aggregation in response to 5 μmol/L ADP when compared to pre-treatment levels. ahajournals.orgnih.gov Patients exhibiting this inadequate response are considered poor or non-responders.
The prevalence of clopidogrel resistance shows significant global variation, with reported rates ranging from 5% to 44%. nih.govresearchgate.net This wide range can be attributed to differences in patient populations, testing methodologies, and definitions of resistance. For instance, studies have indicated a higher prevalence in Asian populations (55-70%) compared to White (25-35%) and Black populations (35-45%). researchgate.net In India, the prevalence of clopidogrel resistance aligns with the global scenario, with studies reporting rates of around 12.5%. nih.gov One study observed clopidogrel resistance in 31% of patients at 24 hours and 15% at 30 days following a standard loading dose. ahajournals.org
Table 1: Prevalence of Clopidogrel Resistance in Different Studies
| Study Population/Region | Prevalence of Resistance | Citation |
|---|---|---|
| Global Range | 5% - 44% | nih.govresearchgate.net |
| Asian Populations | 55% - 70% | researchgate.net |
| White Populations | 25% - 35% | researchgate.net |
| Black Populations | 35% - 45% | researchgate.net |
| India | ~12.5% | nih.gov |
| Post-Stenting Patients (at 30 days) | 15% | ahajournals.org |
Underlying Mechanisms of Resistance
The mechanisms underlying clopidogrel resistance are multifactorial, involving a complex interplay of genetic, cellular, and clinical factors that affect the drug's absorption, metabolism, and target interaction. These can be broadly categorized into extrinsic and intrinsic mechanisms. nih.gov
Clopidogrel is a prodrug that must be absorbed from the intestine to undergo metabolic activation. nih.gov The efficiency of this absorption process can vary significantly among individuals, contributing to resistance. A key player in this variability is the intestinal efflux transporter P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. mdpi.comresearchgate.net P-gp actively pumps clopidogrel out of intestinal cells and back into the gut lumen, thereby limiting its bioavailability. nih.gov Genetic polymorphisms in the ABCB1 gene can influence the activity of this transporter, leading to variations in clopidogrel absorption and, consequently, its antiplatelet effect. nih.govresearchgate.net
Once absorbed, clopidogrel requires a two-step metabolic activation process in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, to be converted into its active metabolite. nih.govjacc.org The most crucial of these enzymes is CYP2C19, although others like CYP3A4 and CYP3A5 also play a role. nih.gov Co-administration of drugs that inhibit or compete for these enzymes can significantly reduce the generation of clopidogrel's active metabolite, leading to diminished antiplatelet activity. researchgate.netnih.govjacc.org
Several classes of drugs have been identified as potential interactors:
Proton Pump Inhibitors (PPIs): Certain PPIs, such as omeprazole (B731) and esomeprazole, are known inhibitors of CYP2C19 and can interfere with clopidogrel's metabolism. nih.govjacc.orgtandfonline.com
Statins: Some statins, like atorvastatin (B1662188), are also metabolized by CYP3A4 and may competitively inhibit the activation of clopidogrel. nih.govjacc.org
Calcium Channel Blockers: Certain calcium channel blockers that inhibit CYP3A4 could potentially impact clopidogrel's effectiveness. nih.gov
Azole Antifungals: Ketoconazole, an inhibitor of CYP3A, has been shown to decrease the active metabolite of clopidogrel. nih.gov
Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine is another medication that can interfere with clopidogrel's metabolism. goodrx.com
Conversely, some drugs that induce CYP activity can potentially enhance clopidogrel's effect. nih.govjacc.org
Table 2: Examples of Drugs Interacting with Clopidogrel Metabolism
| Drug Class | Example Drugs | Mechanism of Interaction | Citation |
|---|---|---|---|
| Proton Pump Inhibitors | Omeprazole, Esomeprazole | Inhibition of CYP2C19 | nih.govjacc.orgtandfonline.com |
| Statins | Atorvastatin | Competitive inhibition of CYP3A4 | nih.govjacc.org |
| Azole Antifungals | Ketoconazole | Inhibition of CYP3A | nih.gov |
| SSRIs | Fluoxetine | Interference with metabolism | goodrx.com |
The target of clopidogrel's active metabolite is the P2Y12 receptor on the surface of platelets. ahajournals.org Variability in the structure or expression of this receptor can influence the drug's binding and inhibitory effect. uscjournal.com Genetic polymorphisms in the P2RY12 gene have been suggested as a potential cause of resistance. nih.gov Studies have shown that the variability in response to clopidogrel is linked to differences in P2Y12 receptor occupancy by the active metabolite. nih.govthieme-connect.com
Furthermore, even with effective P2Y12 receptor blockade, platelets can be activated through alternative pathways. ahajournals.org Increased release of ADP or upregulation of other platelet activation pathways, such as those mediated by thrombin or thromboxane (B8750289) A2, can potentially overcome the inhibitory effects of clopidogrel. ahajournals.orguscjournal.com This is particularly relevant in conditions with heightened platelet reactivity, such as diabetes. nih.gov
Inappropriate or under-dosing of clopidogrel can also contribute to a lack of therapeutic effect. ahajournals.orgnih.gov The standard dosing regimen may not be sufficient to achieve adequate platelet inhibition in all individuals, particularly those with higher baseline platelet reactivity or other risk factors for resistance.
Laboratory Evaluation of Clopidogrel Responsiveness (e.g., ADP-induced platelet aggregation)
The assessment of a patient's response to clopidogrel is crucial due to significant interindividual variability. ahajournals.org Laboratory tests are available to measure the extent of platelet inhibition induced by clopidogrel. nih.gov These assays are pivotal in identifying patients with suboptimal responses, a condition often termed "clopidogrel resistance."
One of the most established methods for evaluating clopidogrel's effect is Light Transmission Aggregometry (LTA) . ahajournals.org This technique is often considered the "gold standard" for measuring platelet inhibition. ahajournals.org LTA determines the degree of platelet aggregation by measuring the change in light transmittance through a sample of platelet-rich plasma after the addition of an agonist, such as adenosine diphosphate (ADP). ahajournals.org
Other available laboratory tests for monitoring clopidogrel therapy include:
Vasodilator-stimulated phosphoprotein (VASP) phosphorylation: Measured by flow cytometry or enzyme-linked immunosorbent assay.
Impedance platelet aggregometry in whole blood: An example is the Multiplate Analyzer.
VerifyNow P2Y12 assay: A point-of-care test that measures P2Y12 receptor blockade.
Thromboelastography (TEG) PlateletMapping system .
INNOVANCE PFA-200 System . ashpublications.org
It is important to note that the results from these different methods can correlate poorly with each other, and platelet reactivity in a patient can vary over time. ashpublications.org The choice of blood anticoagulant (e.g., citrate (B86180) versus hirudin/PPACK) can also significantly influence the results of platelet function tests. jacc.org
Genetic testing for Cytochrome P450 2C19 (CYP2C19) variants is another important laboratory evaluation. nih.gov Clopidogrel is a prodrug that requires conversion to its active metabolite, a process partially dependent on the CYP2C19 enzyme. nih.govmydruggenome.org Individuals with certain genetic variations in the CYP2C19 gene may be "poor metabolizers," leading to reduced formation of the active metabolite and a diminished antiplatelet effect. nih.govmydruggenome.org The U.S. Food and Drug Administration (FDA) has included a boxed warning on the clopidogrel label to highlight the impact of CYP2C19 polymorphisms on the drug's effectiveness. nih.govnih.gov
| Laboratory Test | Principle | Agonist/Target |
|---|---|---|
| Light Transmission Aggregometry (LTA) | Measures change in light transmittance through platelet-rich plasma. ahajournals.org | ADP ahajournals.org |
| VerifyNow P2Y12 | Point-of-care assay to assess platelet P2Y12 receptor blockade. ashpublications.org | ADP |
| Whole-blood aggregometry | Measures platelet aggregation in whole blood. oup.com | ADP oup.com |
| PFA-100® | Measures platelet plug formation under high shear stress. oup.com | Collagen-ADP oup.com |
| CYP2C19 Genotyping | Identifies genetic variants affecting clopidogrel metabolism. nih.gov | CYP2C19 gene nih.gov |
Clinical Significance of Clopidogrel Resistance on Cardiovascular Events
"Clopidogrel resistance," or high on-treatment platelet reactivity (HTPR), is a significant clinical concern as it has been associated with an increased risk of adverse cardiovascular events, particularly in patients undergoing percutaneous coronary intervention (PCI). nih.gov Studies have demonstrated that a reduced response to clopidogrel is an independent predictor of stent thrombosis and cardiovascular death.
The prevalence of clopidogrel resistance has been reported to range from 16% to 50%. nih.govijcrt.org This variability in response can be attributed to a combination of genetic and non-genetic factors. nih.gov
Key research findings on the clinical impact of clopidogrel resistance include:
Stent Thrombosis: HTPR on clopidogrel is strongly linked to stent thrombosis. nih.govjacc.org The CREST study found an association between clopidogrel resistance and in-stent thrombosis. nih.gov In one study, 16.7% of clopidogrel-resistant patients experienced a thromboembolic event compared to 1.6% of non-resistant patients. nih.gov
Myocardial Infarction (MI): HTPR is also associated with an increased risk of myocardial infarction. nih.gov
Major Adverse Cardiovascular Events (MACE): Several studies have linked high on-treatment platelet reactivity with an increased risk of MACE, which can include death, MI, and stroke. sid.ircambridge.org However, some studies have not found a significant correlation between clopidogrel resistance and MACE over a long-term follow-up period. nih.govsid.ir
The Assessment of Dual Antiplatelet Therapy with Drug-Eluting Stents (ADAPT-DES) registry showed a strong relationship between HTPR on clopidogrel and stent thrombosis and myocardial infarction. nih.gov Conversely, the registry also found an inverse relationship between HTPR and bleeding events. nih.gov
While the association between clopidogrel resistance and adverse cardiovascular events is well-documented, routine screening for antiplatelet resistance is not yet a standard of care, and further research is needed to establish guidelines for the optimal treatment of patients with this condition. ijcrt.org
Drug-Drug Interactions
Interactions with Proton Pump Inhibitors (PPIs) (e.g., Omeprazole, Esomeprazole, Pantoprazole)
The potential interaction between clopidogrel and proton pump inhibitors (PPIs) has been a subject of considerable debate and research. jacc.org PPIs are frequently prescribed with clopidogrel to reduce the risk of gastrointestinal bleeding. nih.gov
The primary mechanism of this interaction involves the inhibition of the CYP2C19 enzyme by PPIs. nih.govuic.edu Clopidogrel requires this enzyme for its conversion into its active metabolite. uic.edu By inhibiting CYP2C19, certain PPIs can reduce the concentration of clopidogrel's active metabolite, thereby diminishing its antiplatelet effect. uic.edu
Key points regarding the clopidogrel-PPI interaction:
Potency of Inhibition: Not all PPIs inhibit CYP2C19 to the same extent. Omeprazole and its S-isomer, esomeprazole, are considered more potent inhibitors of this enzyme compared to others like pantoprazole (B1678409) and rabeprazole. nih.govuic.edu
Clinical Evidence: While pharmacodynamic studies have shown that omeprazole can weaken the antiplatelet effect of clopidogrel, the clinical significance of this interaction on cardiovascular outcomes remains controversial. nih.gov Some retrospective studies have suggested an increased risk of adverse cardiovascular events with concomitant use, but these findings have not been consistently supported by prospective, randomized trials. nih.govahajournals.org The COGENT trial, a large randomized controlled study, found no increase in cardiovascular events with the combination of clopidogrel and omeprazole. ahajournals.orgwww.gov.uk
Regulatory Guidance: Regulatory agencies have issued warnings about the potential risks of using clopidogrel with certain PPIs, particularly omeprazole and esomeprazole. ahajournals.orgwww.gov.ukmedsafe.govt.nz
Timing of Administration: Administering clopidogrel and omeprazole at different times of the day does not appear to prevent this interaction. medsafe.govt.nz
Given the conflicting evidence, the decision to co-prescribe a PPI with clopidogrel should be individualized, weighing the patient's risk of gastrointestinal bleeding against the potential for a reduction in clopidogrel's antiplatelet efficacy. nih.gov
Interactions with Cytochrome P450 Inducers
In contrast to inhibitors, drugs that induce the activity of Cytochrome P450 enzymes, particularly CYP2C19 , can potentially enhance the metabolic activation of clopidogrel. drugs.com This can lead to increased levels of the active metabolite, resulting in greater platelet inhibition and a potentially higher risk of bleeding. drugs.comgoodrx.com
One notable example of a potent CYP2C19 inducer is the antibiotic rifampin . drugs.comgoodrx.com Co-administration of rifampin with clopidogrel has been shown to significantly increase the formation of clopidogrel's active metabolite, leading to enhanced P2Y12 receptor blockade and greater inhibition of platelet aggregation. nih.gov One study found that mean inhibition of platelet aggregation was 34% higher when clopidogrel was administered with rifampin. drugs.com
Due to the increased risk of bleeding, the concomitant use of clopidogrel with strong CYP2C19 inducers should generally be avoided if possible. drugs.comnih.gov If co-administration is necessary, patients should be monitored closely for any signs of bleeding. drugs.com
Interactions with Anticoagulants and Other Antiplatelet Agents (e.g., Aspirin (B1665792), Heparins, NSAIDs)
Combining clopidogrel with other medications that affect hemostasis, such as anticoagulants and other antiplatelet agents, can significantly increase the risk of bleeding. goodrx.comsinglecare.com
Aspirin: Dual antiplatelet therapy with clopidogrel and aspirin is a standard of care for many cardiovascular conditions. However, this combination is associated with a higher risk of major bleeding compared to monotherapy with either agent. ahajournals.org A case-control study found that the combination of aspirin and clopidogrel had a significantly higher rate of serious upper gastrointestinal bleeding. gpnotebook.com
Anticoagulants (e.g., Warfarin): The concomitant use of clopidogrel and anticoagulants like warfarin (B611796) substantially elevates the risk of bleeding. empathia.aimedicinenet.com This is because these drugs affect different pathways of hemostasis—clopidogrel inhibits platelet function (primary hemostasis), while warfarin inhibits the coagulation cascade (secondary hemostasis). empathia.ai Studies have indicated that dual therapy can increase the risk of major bleeding by two to three times compared to monotherapy. empathia.ai
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen (B1674241) and naproxen, can also increase the risk of bleeding, particularly gastrointestinal bleeding, when taken with clopidogrel. medicinenet.comdroracle.ai This is due to the independent effects of both clopidogrel and NSAIDs on bleeding risk. nih.gov It is generally recommended to avoid the combination if possible, or to use the lowest effective dose of the NSAID for the shortest duration. droracle.ai
| Interacting Drug Class | Example(s) | Potential Effect with Clopidogrel |
|---|---|---|
| Other Antiplatelet Agents | Aspirin gpnotebook.com | Increased risk of bleeding, particularly gastrointestinal. ahajournals.orggpnotebook.com |
| Anticoagulants | Warfarin empathia.ai | Significantly increased risk of major bleeding. empathia.ai |
| NSAIDs | Ibuprofen, Naproxen medicinenet.com | Increased risk of gastrointestinal bleeding. medicinenet.comdroracle.ai |
Clinical Relevance of Pharmacodynamic Interactions
The therapeutic efficacy of clopidogrel bisulfate is predicated on its conversion to an active metabolite that irreversibly inhibits the P2Y12 platelet receptor. A number of co-administered medications share metabolic pathways with clopidogrel, leading to potential drug-drug interactions (DDIs). tandfonline.com These interactions can modulate the pharmacokinetic and pharmacodynamic effects of clopidogrel. informahealthcare.com While many such interactions have been identified through laboratory findings that show an impact on clopidogrel-induced antiplatelet effects, their translation to clinically significant outcomes is often a subject of considerable debate. tandfonline.comnih.gov High platelet reactivity in patients is known to be associated with thrombotic complications, yet most studies assessing the clinical implications of these DDIs have not demonstrated a significant effect on patient outcomes. informahealthcare.comnih.gov
Interaction with Proton Pump Inhibitors (PPIs)
Proton pump inhibitors (PPIs) are frequently prescribed to patients on dual antiplatelet therapy to mitigate the risk of gastrointestinal bleeding. nih.govnih.gov However, concerns have been raised about a potential pharmacodynamic interaction, as PPIs are also metabolized by the cytochrome P450 system, particularly the CYP2C19 isoenzyme, which is crucial for the bioactivation of clopidogrel. nih.govva.gov
The theoretical basis for this interaction is the competitive inhibition of CYP2C19, which could lead to a reduced concentration of clopidogrel's active metabolite and consequently, diminished platelet inhibition. va.gov Pharmacodynamic studies have indeed suggested that certain PPIs, most notably omeprazole and its S-isomer esomeprazole, can attenuate the antiplatelet effect of clopidogrel. nih.govmdpi.com In contrast, other PPIs like pantoprazole and lansoprazole (B1674482) have been shown in some studies to have no significant effect on clopidogrel's antiplatelet activity. nih.gov
Despite these pharmacodynamic findings and warnings from regulatory agencies, the clinical relevance of this interaction remains controversial. tandfonline.comahajournals.org Several observational studies and the single randomized, double-blind Clopidogrel and the Optimization of Gastrointestinal Events (COGENT) trial did not find an associated increase in the risk for adverse cardiovascular events with the combined use of clopidogrel and omeprazole. nih.govahajournals.orgresearchgate.net The COGENT trial, though prematurely terminated, showed that patients receiving the combination therapy had a similar risk of cardiovascular events compared to those on clopidogrel and a placebo, but a significantly reduced risk of gastrointestinal events. nih.govahajournals.org This discrepancy between laboratory data and clinical outcomes suggests that the impact of CYP2C19 inhibition by PPIs may not be sufficient to alter clinical efficacy in a broad patient population. nih.gov
| Interacting Drug | Study Type | Key Pharmacodynamic Finding | Reported Clinical Outcome Relevance |
|---|---|---|---|
| Omeprazole | Pharmacodynamic Studies | Shown to decrease the antiplatelet effects of clopidogrel. nih.gov Attenuates clopidogrel's antiplatelet activity. nih.govmdpi.com | Observational studies and the COGENT trial did not show a consistent increase in cardiovascular risk. nih.govresearchgate.net |
| Esomeprazole | Pharmacodynamic Studies | Reported to decrease clopidogrel efficacy. mdpi.com No significant effect on antiplatelet response in some studies. nih.gov | Regulatory agencies have issued warnings regarding concomitant use. mdpi.comahajournals.org |
| Pantoprazole | Pharmacodynamic Studies | Shown to have no significant effect on the antiplatelet response to clopidogrel. nih.gov Has less effect on clopidogrel response compared to omeprazole. mdpi.com | A separate analysis showed no significant impact on clinical outcomes. nih.gov |
| Lansoprazole | Pharmacodynamic Studies | Shown to have no significant effect on the antiplatelet response to clopidogrel. nih.gov | Considered to have a lower potential for interaction. nih.gov |
Interaction with Statins
Statins, or HMG-CoA reductase inhibitors, are commonly co-prescribed with clopidogrel for the primary and secondary prevention of cardiovascular diseases. nih.gov A potential interaction exists because some lipophilic statins, such as atorvastatin and simvastatin, are metabolized by the CYP3A4 isoenzyme, which also participates in the activation of clopidogrel. nih.govoup.com
The research findings on this interaction are conflicting. Some pharmacodynamic studies have suggested that atorvastatin may interfere with and attenuate clopidogrel's antiplatelet effect. oup.comnih.gov One study demonstrated that in patients with high on-treatment platelet reactivity during co-administration of clopidogrel and low-dose atorvastatin, switching to a statin not metabolized by CYP3A4, such as rosuvastatin (B1679574) or pravastatin (B1207561), resulted in a significant decrease in platelet reactivity. informahealthcare.comnih.gov Conversely, other studies have found no significant impact of atorvastatin co-administration on platelet reactivity. informahealthcare.com Furthermore, some research indicates a potential synergistic effect, where high-dose atorvastatin might enhance the pharmacodynamic effects of clopidogrel. nih.govresearchgate.net
From a clinical standpoint, there is no compelling evidence to suggest that the co-administration of statins and clopidogrel should be avoided. nih.gov A post-hoc analysis of the large CHARISMA trial, which involved over 15,000 patients, found no significant difference in the rates of myocardial infarction, stroke, or cardiovascular death between patients taking clopidogrel with a CYP3A4-metabolized statin versus those on other statins or no statin at all. jwatch.org
| Interacting Drug | Study Type | Key Pharmacodynamic Finding | Reported Clinical Outcome Relevance |
|---|---|---|---|
| Atorvastatin | Pharmacodynamic & Clinical Studies | Conflicting results: some studies show attenuation of clopidogrel's effect, oup.com others show no change in platelet reactivity (e.g., 119 ± 66 vs. 136 ± 59 PRU, NS). informahealthcare.com High doses may improve clopidogrel response. nih.govresearchgate.net | Large clinical trials have not found evidence of a clinically significant interaction affecting major cardiovascular events. jwatch.org |
| Simvastatin | Preclinical & Clinical Studies | Metabolized by CYP3A4, suggesting potential for interaction. nih.govoup.com In vitro studies suggest inhibition of clopidogrel absorption/metabolism. nih.gov | No compelling clinical evidence to stop co-administration. nih.govoup.com |
| Rosuvastatin | Pharmacodynamic Study | Not metabolized by CYP3A4. nih.gov Switching from atorvastatin to rosuvastatin can decrease platelet reactivity in patients with high platelet reactivity. informahealthcare.com No significant change in platelet reactivity in other studies (e.g., 135 ± 46 vs. 128 ± 62 PRU, NS). informahealthcare.com | Often considered an alternative if an interaction is suspected. nih.gov |
| Pravastatin | Pharmacodynamic Study | Not metabolized by CYP3A4. nih.gov Switching from atorvastatin to pravastatin can decrease platelet reactivity in patients with high platelet reactivity. informahealthcare.com | Often considered an alternative if an interaction is suspected. nih.gov |
Interaction with Calcium Channel Blockers (CCBs)
Calcium channel blockers (CCBs) are another class of drugs that may interact with clopidogrel, as some are inhibitors of the CYP3A4 enzyme. nih.govnih.gov This could lead to competition with clopidogrel for this metabolic pathway, potentially impairing its activation and antiplatelet effect. nih.gov
Several pharmacodynamic studies have reported that the concomitant use of certain CCBs is associated with a reduced antiplatelet response to clopidogrel. nih.govnih.gov However, much like the interactions with PPIs and statins, this laboratory finding has not been consistently supported by clinical outcome data. researchgate.net A post-hoc analysis of the CREDO trial and a large population-based cohort study in Denmark found no evidence that patients using CCBs derived less clinical benefit from clopidogrel therapy. tctmd.comnih.gov The adjusted hazard ratio for major adverse cardiovascular events when comparing clopidogrel use with non-use was similar for both CCB users (0.52) and non-users (0.48), indicating that CCBs as a class did not modify the protective effect of clopidogrel. nih.gov
| Interacting Drug Class | Study Type | Key Pharmacodynamic Finding | Reported Clinical Outcome Relevance |
|---|---|---|---|
| Calcium Channel Blockers (Class) | Pharmacodynamic & Clinical Studies | Some studies report an association with poor pharmacodynamic response to clopidogrel due to CYP3A4 inhibition. nih.govtctmd.com | Post-hoc analysis of the CREDO trial and other large studies found no evidence of a clinically relevant interaction or modification of clopidogrel's protective effect. tctmd.comnih.gov |
| Amlodipine | Pharmacodynamic Study | Associated with a poor pharmacodynamic response in some studies. tctmd.com | No firm evidence that the potential interaction affects clinical outcomes. researchgate.net |
Adverse Event Research and Mechanisms
Bleeding Complications
Clopidogrel (B1663587), as a P2Y12 inhibitor, effectively prevents platelet aggregation, which is crucial for preventing thrombotic events but also inherently increases the risk of bleeding. rxlist.com This risk is a primary focus of adverse event research.
Clopidogrel use is associated with an increased risk of adverse gastrointestinal (GI) events, including gastritis, ulcers, and bleeding. nih.gov A nationwide population-based cohort study found that the use of clopidogrel was significantly associated with an increased risk of these GI events, with the risk appearing to follow a dose-response pattern. nih.gov The crude absolute risk of GI events was found to be higher in clopidogrel users compared to non-users. nih.gov Specifically, one study noted that among individuals exposed to clopidogrel, there were 4,406 GI events, which included 1,180 ulcers with bleeding, 1,433 ulcers without bleeding, and 1,793 cases of gastritis. nih.gov
Furthermore, in patients with a history of peptic ulcer disease, clopidogrel is associated with a high incidence of upper gastrointestinal bleeding. nih.govresearchgate.net A study following such high-risk patients for a median of one year found that 12% developed gastrointestinal bleeding. nih.govresearchgate.net A prior history of GI bleeding appears to be a significant predictor of these adverse events. nih.govresearchgate.net Another large database study suggested that clopidogrel users had a more than threefold increased risk for hospitalization with either upper or lower gastrointestinal bleeding compared to control groups. jwatch.org
The risk of intracranial hemorrhage (ICH) is a serious concern with any antiplatelet therapy. Research into clopidogrel-associated ICH has sought to quantify this risk. One retrospective review of 204 patients with ICH found that 3.9% were using clopidogrel prior to the event. nih.gov In this cohort, clopidogrel was used alone in three patients and in combination with aspirin (B1665792) or warfarin (B611796) in five others. nih.gov All patients who experienced an ICH while on clopidogrel had a history of chronic hypertension. nih.gov
The combination of clopidogrel with other antithrombotic agents, particularly warfarin, appears to significantly increase mortality in the event of an ICH. jvin.org While the prevalence of ICH associated with clopidogrel is approaching that of aspirin, the outcomes can be severe, especially when used in combination therapy. jvin.org
Numerous studies have compared the bleeding risk of clopidogrel with that of aspirin. The CAPRIE (Clopidogrel versus Aspirin in Patients at Risk of Ischaemic Events) trial found that clopidogrel had a statistically significant lower rate of gastrointestinal hemorrhage compared to aspirin (2.0% vs. 2.7%). droracle.ai However, the combination of clopidogrel and aspirin (dual antiplatelet therapy, or DAPT) substantially increases the risk of major bleeding compared to aspirin alone. droracle.aijacc.org
One study found that overt GI bleeding was significantly lower with single antiplatelet therapy (SAPT) using either aspirin or clopidogrel compared to DAPT (0.3% vs. 3.0%). jacc.org When comparing clopidogrel monotherapy to aspirin monotherapy, some studies suggest clopidogrel has a lower risk of bleeding. jefferson.edu The HOST-EXAM trial, for instance, found that long-term clopidogrel monotherapy was associated with a lower risk of bleeding endpoints compared to aspirin monotherapy in patients who had undergone percutaneous coronary intervention. ahajournals.org Conversely, a study on patients with head injuries found a higher rate of acute ICH in those on aspirin alone compared to P2Y12 inhibitors like clopidogrel alone (48% vs 30%). bmj.com However, another analysis found no clear evidence that clopidogrel monotherapy poses a greater risk of acute intracranial bleed compared to aspirin monotherapy in patients with acute head injury. bestbets.org
Bleeding Complication Rates with Clopidogrel and Aspirin
| Study/Endpoint | Clopidogrel | Aspirin | Clopidogrel + Aspirin (DAPT) | Notes |
|---|---|---|---|---|
| CAPRIE Trial (GI Hemorrhage) | 2.0% | 2.7% | N/A | Clopidogrel showed a lower rate of GI hemorrhage. droracle.ai |
| POINT Trial (Major Hemorrhage) | N/A | 0.2% | 0.9% | DAPT increased the risk of major hemorrhages. nih.gov |
| Han et al. (Overt GI Bleeding) | 0.3% (SAPT) | 3.0% | SAPT had significantly lower bleeding than DAPT. jacc.org | |
| HOST-EXAM Trial (Bleeding Endpoints) | Lower Risk | Higher Risk | N/A | Clopidogrel monotherapy had a lower bleeding risk post-PCI. ahajournals.org |
| Trauma Study (Acute ICH) | 30% (P2Y12 inhibitors) | 48% | N/A | Aspirin had a higher rate of acute ICH after head trauma. bmj.com |
Thrombotic Thrombocytopenic Purpura (TTP)
Thrombotic Thrombocytopenic Purpura (TTP) is a rare but life-threatening adverse event that has been associated with clopidogrel use. nih.govhealthline.com This condition is characterized by the formation of microthrombi in small blood vessels throughout the body, leading to microangiopathic hemolytic anemia, thrombocytopenia, and potential end-organ damage. nih.gov
The mechanism of clopidogrel-associated TTP appears to differ from that of idiopathic or ticlopidine-associated TTP. nih.gov In many cases of clopidogrel-induced TTP, the activity of the von Willebrand factor-cleaving protease, ADAMTS13, is not deficient, which is in contrast to other forms of TTP. nih.govjuniperpublishers.com This suggests a different pathogenic pathway, possibly involving direct endothelial injury. nih.gov While the estimated incidence is low, with some reports suggesting around 1 case per 20,000 patients treated, early recognition is critical as TTP can develop within the first two weeks of initiating clopidogrel therapy. nih.govnih.gov Pharmacovigilance studies have identified clopidogrel as one of the more common drugs associated with TTP in adverse event reporting databases. ashpublications.org
Neutropenia and Agranulocytosis
Although uncommon, clopidogrel has been associated with hematologic adverse effects such as neutropenia and agranulocytosis. nih.gov Case reports and literature reviews have documented instances of clopidogrel-associated neutropenia, a condition characterized by a low count of neutrophils, a type of white blood cell crucial for fighting infection. nih.govcuny.educuny.edu
The median onset of neutropenia in reported cases is around 22 days after starting clopidogrel. nih.govresearchgate.net Bone marrow studies in some of these cases have shown hypocellularity or toxic damage, suggesting a direct effect on myeloid precursor cells. nih.govresearchgate.net Prompt discontinuation of clopidogrel is the primary management strategy, and in some cases, treatment with granulocyte-colony stimulating factor (G-CSF) has been used to accelerate the recovery of neutrophil counts. nih.gov Newer P2Y12 inhibitors have been used as alternatives in patients with a history of clopidogrel-induced neutropenia. nih.gov
Dermatological Reactions (e.g., Rash, Pruritus, Bullous Eruption)
Dermatological reactions are among the more common adverse effects of clopidogrel, with a reported incidence of rash in about 1% to 6% of patients. nih.govjacc.org These reactions most commonly manifest as a pruritic, maculopapular rash that can be generalized. jacc.orgpcronline.com Other reported reactions include pruritus, urticaria, angioedema, and, in rare instances, more severe conditions like suberythrodermic pustular psoriasis. researchgate.netoup.com
The onset of these skin reactions typically occurs within the first few days to weeks of initiating therapy. pcronline.com While often manageable with antihistamines and sometimes a short course of oral corticosteroids, persistent or severe reactions may necessitate the discontinuation of clopidogrel. nih.gov It is important to distinguish these hypersensitivity reactions from other potential causes of rash in patients who have recently undergone procedures like coronary stenting. nih.gov
Non-Bleeding Adverse Events Associated with Clopidogrel
| Adverse Event | Key Research Findings and Mechanisms |
|---|---|
| Thrombotic Thrombocytopenic Purpura (TTP) | - Rare but serious, can occur within 2 weeks of starting therapy. nih.govhealthline.com |
| Neutropenia and Agranulocytosis | - Uncommon hematologic adverse effect. nih.gov |
| Dermatological Reactions | - Incidence of rash is 1-6%. nih.govjacc.org |
Other Infrequent but Serious Adverse Events
Beyond more commonly documented side effects, clopidogrel bisulfate has been associated with a number of other infrequent, yet potentially life-threatening, adverse events. Research into these events is ongoing, with investigations focusing on elucidating the precise underlying pathophysiological mechanisms, which often appear to be idiosyncratic in nature.
Thrombotic Thrombocytopenic Purpura (TTP)
Thrombotic Thrombocytopenic Purpura (TTP) is a critical, multisystem disorder that has been reported in patients following the use of clopidogrel, sometimes after a short exposure of less than two weeks. nih.govrxlist.com The condition is characterized by the formation of microthrombi in small blood vessels throughout the body, leading to a pentad of classic signs: microangiopathic hemolytic anemia, thrombocytopenia, neurological abnormalities, renal dysfunction, and fever. nih.govrxlist.com
Mechanism: The pathogenesis of TTP is frequently linked to a severe deficiency in the activity of the von Willebrand factor (vWF)-cleaving protease, ADAMTS13. reddit.com In many drug-induced cases, this deficiency is caused by autoantibodies that inhibit the enzyme. reddit.com When ADAMTS13 activity is insufficient, ultra-large vWF multimers are not cleaved appropriately. These large multimers promote the spontaneous aggregation of platelets, leading to widespread microthrombi formation. reddit.com The resulting microvascular occlusion is responsible for end-organ damage, while the consumption of platelets leads to thrombocytopenia and the shearing of red blood cells causes microangiopathic hemolytic anemia (MAHA), identifiable by the presence of schistocytes on a peripheral blood smear. reddit.com
While some research suggests clopidogrel may induce the formation of these autoantibodies against ADAMTS13, the exact mechanism is not definitively established and may differ from that of other thienopyridines like ticlopidine (B1205844). nih.govreddit.comresearchgate.net In fact, some studies on clopidogrel-associated TTP have reported cases where patients presented with normal ADAMTS-13 protease activity, suggesting alternative pathological pathways may be involved. juniperpublishers.com The onset of TTP often occurs within the first two weeks of initiating clopidogrel therapy. nih.govresearchgate.net
Table 1: Clinical and Pathophysiological Features of Clopidogrel-Associated TTP
| Feature | Description | Associated Research Findings |
|---|---|---|
| Clinical Presentation | Characterized by fever, thrombocytopenia, microangiopathic hemolytic anemia, neurological symptoms, and renal dysfunction. rxlist.com | Early signs can include skin reactions or purpura. nih.gov |
| Primary Mechanism | Often involves acquired, immune-mediated deficiency of the ADAMTS13 enzyme. nih.govreddit.com | Clopidogrel may trigger autoantibodies against ADAMTS13. reddit.com |
| Alternative Mechanism | Some cases present with normal ADAMTS-13 activity, indicating a different, yet-to-be-elucidated mechanism. juniperpublishers.com | A study noted that 75% of patients with clopidogrel-associated TTP had ADAMTS-13 levels >15% at diagnosis. juniperpublishers.com |
| Time to Onset | Typically rapid, often occurring within the first two weeks of drug initiation. nih.govrxlist.comresearchgate.net | Active surveillance has identified cases developing 14 days or less after starting the medication. researchgate.net |
| Hematologic Findings | Presence of schistocytes (fragmented red blood cells) on peripheral smear is a key diagnostic feature. rxlist.comreddit.com | Thrombocytopenia (low platelet count) is a defining characteristic. nih.gov |
Hepatotoxicity
Clopidogrel has been associated with a spectrum of liver injuries, from mild, transient elevations in liver enzymes to severe, clinically apparent acute hepatitis that can, in rare instances, be fatal. nih.govresearchgate.net The pattern of liver injury is often hepatocellular, and it typically arises within the first 1 to 12 weeks of treatment. nih.gov Discontinuation of the drug generally leads to the resolution of the liver injury. nih.govresearchgate.net
Mechanism: The mechanism of clopidogrel-induced hepatotoxicity is considered idiosyncratic and is thought to be related to its complex metabolism in the liver. nih.gov Clopidogrel is a prodrug that is converted into its active and inactive metabolites by cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net Research suggests that the thiophene (B33073) group within the clopidogrel structure can be oxidized by CYP450 enzymes—specifically CYP2C19 and CYP2B6—to generate reactive metabolites. nih.govresearchgate.net These reactive metabolites may be responsible for the observed hepatocellular toxicity. nih.govresearchgate.net Studies have indicated that high activity of CYP2C19 and CYP2B6 could be a risk factor for clopidogrel-induced liver injury. nih.gov
Table 3: Characteristics of Clopidogrel-Induced Hepatotoxicity
| Feature | Description | Source Citation |
|---|---|---|
| Type of Injury | Primarily hepatocellular, though cholestatic patterns can occur. | nih.govresearchgate.net |
| Time to Onset | Typically occurs within 1 to 12 weeks of initiating therapy. | nih.gov |
| Biochemical Markers | Elevated levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin (TBIL) in plasma. | nih.govresearchgate.net |
| Proposed Mechanism | Idiosyncratic reaction involving the formation of reactive metabolites by hepatic CYP450 enzymes (CYP2C19 and CYP2B6). | nih.govnih.govresearchgate.net |
| Outcome | Injury is typically reversible and resolves within 1 to 3 months after drug withdrawal. Rechallenge should be avoided. | nih.gov |
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) Syndrome
DRESS syndrome is a rare, severe, and potentially life-threatening drug-induced hypersensitivity reaction. nih.govwikipedia.org It is characterized by a long latency period (typically 2-8 weeks after drug initiation) and a complex clinical presentation that includes a widespread skin rash, fever, lymphadenopathy, hematological abnormalities (most notably eosinophilia), and internal organ involvement (e.g., liver, kidneys, lungs). nih.govwikipedia.orgdermnetnz.org
Mechanism: The pathophysiology of DRESS syndrome is complex and not fully elucidated but is thought to be a T-cell mediated immune response. wikipedia.org A notable aspect of the syndrome is its association with the reactivation of latent human herpesviruses, such as Epstein-Barr virus (EBV) and Human Herpesvirus 6 (HHV-6). nih.govnih.gov A case report has described severe clopidogrel-induced DRESS with eosinophilic pneumonia where EBV DNA was detected in the patient's blood, suggesting the virus may play a role in the pathogenesis of this specific adverse event. nih.govnih.gov The recurrence of symptoms upon restarting clopidogrel in a reported case further solidified the drug's causative role. nih.gov
Table 4: Clinical Manifestations of Clopidogrel-Induced DRESS Syndrome
| Clinical Feature | Description | Source Citation |
|---|---|---|
| Cutaneous Manifestations | Widespread, severe skin eruption (e.g., morbilliform rash). | nih.govdermnetnz.org |
| Systemic Symptoms | High fever, lymph node enlargement, facial swelling. | nih.govdermnetnz.orgaaaai.org |
| Hematologic Abnormalities | Eosinophilia (abnormally high level of eosinophils) is a hallmark feature. Atypical lymphocytes may also be present. | wikipedia.orgaaaai.org |
| Internal Organ Involvement | Can affect various organs, including the liver (hepatitis), lungs (eosinophilic pneumonia), and parotid glands. | nih.govwikipedia.org |
| Associated Pathogen Reactivation | Reactivation of Epstein-Barr Virus (EBV) has been documented in a case of clopidogrel-induced DRESS. | nih.govnih.gov |
Analytical and Bioanalytical Methodologies for Clopidogrel Bisulfate Research
Chromatographic Techniques
Chromatographic methods are widely employed for the analysis of clopidogrel (B1663587) bisulfate due to their high separation efficiency and sensitivity. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and high-performance thin-layer chromatography (HPTLC) are the most common techniques used.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the determination of clopidogrel bisulfate. Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent, offering simplicity, rapidity, and accuracy for routine quality control analysis. These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly carried out using a UV detector at wavelengths around 220 nm, 224 nm, or 240 nm.
Several studies have detailed the development and validation of stability-indicating HPLC methods, which are capable of separating this compound from its degradation products. For instance, one method achieved separation on a Princeton (C18) column with a mobile phase of water (pH 3.0, adjusted with orthophosphoric acid) and methanol (20:80 v/v) at a flow rate of 1.0 ml/min, with detection at 240 nm. The retention time for this compound under these conditions was found to be 4.388 minutes. Another study reported a method using a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio, with a flow rate of 1 ml/min and detection at 224 nm.
The linearity of these HPLC methods is typically established over a specific concentration range, with correlation coefficients (r²) close to 0.999, indicating a strong linear relationship. The precision of these methods is generally high, with relative standard deviation (RSD) values of less than 2%. Accuracy is often demonstrated through recovery studies, with recovery rates typically falling between 99% and 101%.
Interactive Table: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Princeton (C18) (250x4.6mm, 5µ) | C18 (150 mm x 4.5 mm, 5µm) | BDS Hypersil C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Water (pH 3.0) and Methanol (20:80 v/v) | Acetonitrile and Phosphate buffer (pH 3.0) (60:40 v/v) | Gradient of 10 mM phosphoric acid (sodium) buffer (pH 2.6), acetonitrile, and methanol |
| Flow Rate | 1.0 ml/min | 1 ml/min | 1 mL·min−1 |
| Detection Wavelength | 240 nm | 224 nm | 220 nm |
| Retention Time | 4.388 min | Not Specified | Not Specified |
| Linearity Range | 45-120 µg/ml | 50-150 µg/ml | 0.008–2 μg·mL−1 |
| Correlation Coefficient (r²) | 0.9996 | Not Specified | Not Specified |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful bioanalytical techniques used for the quantification of clopidogrel and its metabolites in biological matrices such as human plasma. These methods offer high sensitivity and specificity, which is crucial for pharmacokinetic and bioequivalence studies. The validation of these methods is often performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA).
A typical LC-MS/MS method involves protein precipitation to extract clopidogrel and an internal standard from the plasma sample. Chromatographic separation is then achieved on a reverse-phase column, such as a C18 column, using an isocratic or gradient mobile phase. The detection is performed using a mass spectrometer with an electrospray ionization (ESI) source in the positive multiple reaction monitoring (MRM) mode. For clopidogrel, the mass transition often monitored is m/z 322.1 → 212.1.
The development of these methods has been driven by the need to accurately measure low concentrations of the parent drug and its metabolites. Some methods have achieved a lower limit of quantification (LLOQ) as low as 10 pg/mL, demonstrating excellent sensitivity. The calibration curves for these methods are typically linear over a wide concentration range, and they exhibit high accuracy and precision.
Interactive Table: LC-MS/MS Method Parameters for Clopidogrel Analysis in Human Plasma
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Chromatography System | HPLC Agilent 1200 Triple Quad 6410 System | Online-SPE tandem LC–MS/MS |
| Column | Zorbax SB-C8 | Kromasil Eternity-2.5-C18-UHPLC |
| Mobile Phase | Acetonitrile and 0.1% formic acid aqueous solution (50:50 v/v) | Not Specified |
| Flow Rate | 1 mL/min | Not Specified |
| Ionization Mode | Positive ion electrospray | Positive electrospray ionization |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Mass Transition (Clopidogrel) | m/z 322.1 → 212.1 | Not Specified |
| Linearity Range | 10-10000 ng/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | Not Specified | 10 pg/mL |
High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and sensitive alternative for the quantification of this compound in bulk drug and pharmaceutical dosage forms. This method utilizes TLC aluminum plates precoated with silica (B1680970) gel 60F-254 as the stationary phase. The separation is achieved using a suitable solvent system, and densitometric analysis is carried out at a specific wavelength.
One validated HPTLC method employed a solvent system of carbon tetrachloride, chloroform, and acetone (B3395972) (6:4:0.15, v/v/v), which resulted in a compact spot for this compound with an Rf value of 0.30 ± 0.01. Densitometric analysis was performed in absorbance mode at 230 nm. Another method used a mobile phase of toluene, acetonitrile, methanol, and acetone (5.5:3:1:0.5 v/v/v/v), giving an Rf value of 0.81 for this compound, with detection at 230 nm.
These HPTLC methods have been validated for precision, accuracy, and recovery. The linearity is typically observed over a concentration range of 200-1000 ng per spot, with a high correlation coefficient (r² = 0.999). The limits of detection and quantitation are generally in the nanogram range, indicating good sensitivity. HPTLC methods can also be stability-indicating, as they can effectively separate the drug from its degradation products.
Interactive Table: HPTLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Stationary Phase | TLC aluminum plates precoated with silica gel 60F-254 | Aluminium-backed layer of silica gel 60 F254 |
| Mobile Phase | Carbon tetrachloride-chloroform-acetone (6:4:0.15, v/v/v) | Toluene: acetonitrile: methanol: acetone (5.5:3:1:0.5 v/v/v/v) |
| Rf Value | 0.30 ± 0.01 | 0.81 |
| Detection Wavelength | 230 nm | 230 nm |
| Linearity Range | 200-1000 ng/spot | 25-250 ng/spot |
| Correlation Coefficient (r²) | 0.999 | 0.9996 |
| Limit of Detection | 40 ng/spot | 7.36 ng/band |
| Limit of Quantitation | 120 ng/spot | 22.89 ng/band |
Spectroscopic Approaches
Spectroscopic techniques, including UV-Visible spectrophotometry and Infrared (IR) spectroscopy, are also utilized for the analysis of this compound. These methods are generally simpler and more cost-effective than chromatographic techniques.
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative estimation of this compound in bulk and pharmaceutical formulations. The method is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).
Different solvents have been used for the preparation of standard and sample solutions, including 0.1 N HCl and 50% v/v ethanol (B145695). The λmax for this compound has been reported at various wavelengths, such as 218 nm, 219 nm, and 222 nm, depending on the solvent used. Derivative spectrophotometry has also been employed to enhance the specificity of the method by eliminating interference from excipients.
The method is typically validated according to ICH guidelines, demonstrating linearity over a specific concentration range, with high accuracy and precision. For example, in one study using 0.1 N HCl as a solvent, Beer's law was obeyed in the concentration range of 10-30 µg/ml with a correlation coefficient of 0.999. Another study using 50% v/v ethanol as the solvent reported linearity in the range of 2-12 µg/mL.
Interactive Table: UV-Visible Spectrophotometric Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Solvent | 0.1 N HCl | 50% v/v Ethanol | Triple distilled water pH 1 |
| λmax | 219 nm | 218 nm | 222 nm |
| Linearity Range | 10-30 µg/ml | 2-12 µg/mL | 40-70 µg/ml |
| Correlation Coefficient (r²) | 0.999 | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.06% | Not Specified |
| Precision (% RSD) | 0.169% to 0.519% | 0.528% (Intra-day), 0.624% (Inter-day) | Not Specified |
Infrared (IR) spectroscopy is a valuable tool for the qualitative analysis and characterization of this compound. The FTIR spectrum of pure this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorbance band due to C=O stretching vibrations is typically observed around 1752 cm⁻¹. The O-H stretching of the hydrogen sulfate (B86663) moiety gives rise to a band at approximately 3012 cm⁻¹. Additionally, the aromatic C-H stretching vibrations can be seen in the spectrum.
FTIR spectroscopy can also be used for compatibility studies between this compound and various excipients in pharmaceutical formulations. By comparing the FTIR spectra of the pure drug, the excipients, and their physical mixtures, any potential interactions can be identified. Furthermore, this technique has been successfully employed for the quantitative analysis of polymorphic forms of this compound.
Interactive Table: Characteristic FTIR Peaks of this compound
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O stretching | 1752 | |
| O-H stretching (hydrogen sulfate) | 3012 |
Formulation and Delivery System Research for Clopidogrel Bisulfate
Immediate Release Tablet Formulations
The primary goal for immediate-release (IR) formulations is to ensure rapid disintegration and dissolution of the drug product, allowing for prompt absorption. jgtps.com Research in this area focuses on selecting appropriate excipients that overcome the drug's poor solubility and flow properties.
Superdisintegrants are crucial components in IR tablets, promoting rapid tablet breakup into smaller particles upon contact with aqueous fluids, thereby increasing the surface area for dissolution. researchpublish.com Commonly investigated superdisintegrants for clopidogrel (B1663587) bisulfate tablets include Croscarmellose sodium and Crospovidone. jgtps.com
Studies have shown that the type and concentration of the superdisintegrant significantly influence the tablet's disintegration time and subsequent drug release. jgtps.com In one comparative study, formulations were prepared by direct compression using these two superdisintegrants at various concentrations. The results indicated that Crospovidone, particularly at higher concentrations, led to faster disintegration. For instance, a formulation with Crospovidone disintegrated in under two minutes. jgtps.com Another study highlighted the use of Polyplasdone-XL 10 (a form of crospovidone) as an effective superdisintegrant and Low-Substituted Hydroxypropyl Cellulose (L-HPC) as a binder to achieve rapid release. researchpublish.com The mechanism of action for these agents involves high swellability and capillary action, which facilitates moisture penetration into the tablet matrix. jgtps.comresearchpublish.com
| Formulation Code | Superdisintegrant | Concentration (% w/w) | Disintegration Time (minutes) | Drug Release at 45 min (%) |
| F1 | Croscarmellose | 2 | ~3.5 | ~95 |
| F4 | Croscarmellose | 8 | ~2.5 | ~98 |
| F8 | Crospovidone | 8 | < 2 | > 99 |
| F12 | Crospovidone | 10 | < 2 | > 99 |
This table presents representative data synthesized from research findings to illustrate the comparative effects of different superdisintegrants on clopidogrel bisulfate immediate-release tablets. jgtps.com
Controlled and Sustained Release Systems
Controlled and sustained-release systems for this compound are designed to maintain therapeutic drug concentrations for an extended period, which can improve patient compliance and potentially reduce side effects like gastric bleeding. jyoungpharm.orgjddtonline.info
Matrix tablets are a common approach for achieving sustained release, where the drug is dispersed within a polymer matrix that controls its release rate. researchgate.net Various hydrophilic and hydrophobic polymers have been investigated for this compound formulations.
Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC), Xanthan Gum, Guar Gum, and Sodium Carboxymethylcellulose (Sodium CMC) are widely used. researchgate.netazelis.com Upon contact with gastrointestinal fluids, these polymers hydrate (B1144303) to form a gel layer that acts as a barrier to drug diffusion and matrix erosion. azelis.com The rate of drug release is dependent on the polymer type, viscosity grade, and concentration. researchgate.net For example, studies using different grades of HPMC (K4M, K15M, K100M) demonstrated that as the polymer viscosity and concentration increase, the drug release is retarded, extending over periods from 5 to 13 hours. researchgate.net Research has shown that a formulation containing HPMC K4M in a 1:3.5 drug-to-polymer ratio could sustain release for up to 24 hours. researchgate.net
Hydrophobic polymers like Carnauba Wax and Ethyl Cellulose have also been used. These materials control drug release primarily through a pore-diffusion mechanism, as they are not soluble in water. A study comparing different matrix formers found that a formulation using Sodium Carboxymethylcellulose provided sustained release for up to 12 hours.
| Polymer Used | Polymer Type | Concentration (% w/w) | Sustained Release Duration (hours) |
| HPMC K4M | Hydrophilic | 35% | 5 - 9 |
| HPMC K100M | Hydrophilic | 35% | 9 - 13 |
| Xanthan Gum | Hydrophilic | 25% | ~8 |
| Sodium CMC | Hydrophilic | Not specified | up to 12 |
| Carnuba Wax | Hydrophobic | Not specified | Not specified |
| Ethyl Cellulose | Hydrophobic | Not specified | Not specified |
This table summarizes findings on various polymers used in this compound matrix tablets, based on data from multiple research studies. researchgate.netresearchgate.netnih.gov
Floating drug delivery systems (FDDS) are designed to prolong the gastric residence time of the dosage form, which is particularly advantageous for drugs like this compound that have an absorption window in the upper gastrointestinal tract and exhibit higher solubility in acidic environments. jyoungpharm.org The most common approach is the use of effervescent techniques. nih.gov
These systems incorporate a gas-generating agent, typically Sodium Bicarbonate, along with matrix-forming polymers like HPMC or Xanthan Gum. nih.govresearchgate.net When the tablet comes into contact with acidic gastric fluid, a chemical reaction produces carbon dioxide. nih.gov The gas gets entrapped within the hydrated polymer matrix, decreasing the tablet's density to less than that of the gastric fluids, causing it to float. nih.gov Key performance indicators for these systems are the floating lag time (the time taken for the tablet to float) and the total floating time. jyoungpharm.org
Research has shown that formulations containing HPMC K15M or Xanthan Gum can achieve floating lag times of a few seconds and remain buoyant for over 12 hours. nih.govresearchgate.net One study found that a formulation with 25% w/w Xanthan Gum and 15% w/w Sodium Bicarbonate was optimal, providing desired floating characteristics and sustained drug release over 8 hours. nih.gov
Pulsatile drug delivery systems are designed to release the drug after a predetermined lag time, in a manner that mimics the body's chronobiological rhythms. ijpras.comresearchgate.net This approach is beneficial for diseases that have circadian patterns. nih.gov For this compound, multiparticulate systems are favored over single-unit dosage forms to ensure predictable gastric emptying and avoid the risk of dose dumping. nih.gov
These systems often consist of drug-loaded cores (pellets or granules) that are coated with a rupturable or erodible barrier layer. wjpmr.com The composition and thickness of this coating dictate the lag time before drug release. One research effort focused on developing a high-density gastroretentive multiparticulate pulsatile tablet of this compound using a quality-by-design approach. researchgate.net The strategy involves creating multiparticulates that are then compressed into a tablet, which provides the initial lag phase before the particles release the drug in a pulsatile manner. researchgate.netnih.gov
Orodispersible Tablet Formulations
Orodispersible tablets (ODTs), also known as fast-dissolving tablets, are designed to disintegrate or dissolve rapidly in the saliva of the oral cavity without the need for water. researchgate.netscielo.br This formulation is advantageous for improving patient compliance.
The formulation of this compound ODTs typically involves the direct compression method with the inclusion of superdisintegrants like Crospovidone, Croscarmellose Sodium, or Sodium Starch Glycolate. researchgate.netscielo.br Research has demonstrated that the choice and concentration of the superdisintegrant are critical for achieving rapid disintegration. In one study, nine different formulations were prepared using various ratios of Croscarmellose Sodium and Crospovidone. researchgate.net The results showed that formulations containing these superdisintegrants could achieve disintegration in seconds and release over 90% of the drug within 5 to 10 minutes. researchgate.netscielo.br Another study explored the use of a natural superdisintegrant, mucilage from holy basil seeds, which also showed effective fast-dissolving properties, with 99% drug release in 10 minutes.
| Formulation Code | Superdisintegrant | Disintegration Time (seconds) | Wetting Time (seconds) | Drug Release at 5 min (%) |
| F2 | Croscarmellose Sodium | Not specified | Not specified | 92.34 |
| F3 | Croscarmellose Sodium | 32±1.2 | 22±0.54 | 99 (at 10 min) |
| F6 | Crospovidone | Not specified | Not specified | > 90 (at 5 min) |
| F9 | Sodium Starch Glycolate | Not specified | Not specified | > 90 (at 5 min) |
This table compiles data from studies on this compound orodispersible tablets, showing the effectiveness of different superdisintegrants. researchgate.netscielo.br
Novel Delivery Approaches (e.g., Lipid Suspensions for Intravenous Administration)
The oral administration of this compound presents challenges related to its delayed onset of action and the chemical instability of the clopidogrel base. nih.govdrug-dev.com Clopidogrel is a prodrug that requires metabolic activation, and the time to reach peak therapeutic effect after an oral loading dose can take several hours, which is not ideal in acute emergency settings like percutaneous coronary intervention (PCI). nih.govdrug-dev.com Furthermore, the free-base form of clopidogrel is a viscous, oily substance that is practically insoluble in water at neutral pH and is susceptible to hydrolysis and oxidation, complicating the development of parenteral formulations. drug-dev.com
To address these limitations, research has focused on developing novel intravenous delivery systems, such as lipid-based suspensions and emulsions. nih.govjscimedcentral.com These oil-in-water nano-emulsions aim to enhance the physicochemical stability of clopidogrel, improve its pharmacokinetic profile, and provide a more rapid onset of antiplatelet effects. nih.govdrug-dev.com
One such approach involves a clopidogrel lipid suspension formulated in a lipid-based aqueous system. jscimedcentral.comjscimedcentral.com Cryo-imaging analysis of this formulation revealed predominantly spherical unilamellar liposome (B1194612) particles with a size range of 25-110 nm. jscimedcentral.com This formulation was found to be stable at 2-8°C for two years. jscimedcentral.com Pharmacokinetic studies in rats indicated a more rapid metabolism of clopidogrel following intravenous administration of the lipid suspension compared to oral administration of this compound. jscimedcentral.com
Another study focused on an injectable clopidogrel-loaded submicron emulsion. This delivery system demonstrated features such as uniform particle size, higher drug loading capacity, and sustained drug release behavior. nih.gov It significantly improved the formulation's stability, protecting the drug from degradation during sterilization or in higher pH environments. nih.gov A pharmacokinetic comparison in rats showed that the peak drug concentration (Cmax) and area under the curve (AUC) for the clopidogrel emulsion were 12.01-fold and 4.69-fold higher, respectively, than for the orally administered clopidogrel tablet. nih.gov
| Parameter | Route/Formulation | Value |
|---|---|---|
| Cmax (ng/mL) | Oral (this compound) | 1670 |
| Intravenous (Clopidogrel Lipid Suspension) | 9180 | |
| Tmax (h) | Oral (this compound) | 0.5 |
| Intravenous (Clopidogrel Lipid Suspension) | 0.083 | |
| AUC (ng·h/mL) | Oral (this compound) | 2050 |
| Intravenous (Clopidogrel Lipid Suspension) | 4650 |
These novel delivery systems demonstrate the potential to overcome the inherent challenges of clopidogrel's physicochemical properties and the limitations of oral delivery, offering a promising alternative for achieving rapid and effective antiplatelet action in critical cardiovascular situations. nih.govjscimedcentral.com
Bioequivalence Studies of Different Formulations and Salt Preparations
The free-base form of clopidogrel is unstable, which has led to the development of various salt formulations to improve its physicochemical properties for pharmaceutical use. tandfonline.com The innovator product uses the hydrogen sulfate (B86663) (bisulfate) salt, but other forms, such as besylate, hydrochloride, and resinate, have also been prepared. tandfonline.com As the specific salt can influence a drug's absorption, distribution, and elimination, it is crucial to conduct bioequivalence studies to compare the pharmacokinetic and pharmacodynamic profiles of different salt preparations and generic formulations. tandfonline.com
Bioequivalence studies are designed to demonstrate that a new formulation or salt preparation delivers the active ingredient to the systemic circulation at a similar rate and extent as a reference product. nih.gov Regulatory agencies like the U.S. Food and Drug Administration (FDA) typically require the 90% confidence intervals (CIs) for the ratio of geometric means (test vs. reference) of key pharmacokinetic parameters, such as AUC and Cmax, to fall within the range of 80% to 125%. nih.govnih.gov
Several studies have compared clopidogrel besylate with the conventional this compound. One randomized, crossover study in healthy Korean male subjects found no statistically significant differences in the pharmacokinetic or pharmacodynamic properties between the two salt preparations. nih.govresearchgate.net The 90% CIs for the ratios of Cmax and AUC for both the parent drug and its primary metabolite were within the predetermined bioequivalence range. nih.gov Another study comparing the same two salts also concluded that their pharmacokinetic parameters did not differ significantly. consensus.app
| Comparison | Pharmacokinetic Parameter | Ratio of Geometric Means (Test/Reference) | 90% Confidence Interval (CI) | Conclusion | Reference |
|---|---|---|---|---|---|
| Clopidogrel Besylate vs. This compound | Cmax (Parent Drug) | Not Reported | Within 80-125% | Bioequivalent | nih.gov |
| AUC (Parent Drug) | Not Reported | Within 80-125% | |||
| Generic this compound vs. Reference Product | Cmax | 109.09% | Within 80-125% | Bioequivalent | nih.gov |
| AUC0-∞ | 104.18% | Within 80-125% | |||
| Generic this compound vs. Reference Product | Cmax | Not Reported | 85.84–106.89% | Bioequivalent | annexpublishers.com |
| AUC0-∞ | Not Reported | 83.38–103.45% |
Pharmacoeconomic and Health Policy Research
Cost-Effectiveness Analyses of Clopidogrel (B1663587) Bisulfate Therapy
Cost-effectiveness analysis is a primary tool in pharmacoeconomics used to compare the costs and health outcomes of different therapeutic interventions. nih.gov For clopidogrel bisulfate, numerous studies have evaluated its economic value in relation to its clinical benefits, often expressed in terms of cost per quality-adjusted life-year (QALY) gained. nih.gov
This compound has been extensively compared with aspirin (B1665792), the cornerstone of antiplatelet therapy, as well as newer agents like ticagrelor (B1683153).
When used as an alternative to aspirin for the secondary prevention of coronary artery disease (CAD), clopidogrel has shown mixed results in cost-effectiveness analyses, with outcomes ranging from $25,000 to $114,000 per QALY gained. nih.gov One computer simulation estimated that while clopidogrel is slightly more effective than aspirin in reducing cardiovascular event risk, it was also substantially more expensive. the-hospitalist.org However, for high-risk patients who have experienced a stroke or transient ischemic attack (TIA), clopidogrel was found to be more effective, albeit more costly, than aspirin alone, with a marginal cost-effectiveness ratio of $26,580 per additional QALY for a 65-year-old patient. nih.gov
In patients who have undergone percutaneous coronary intervention (PCI), the cost-effectiveness of clopidogrel monotherapy versus aspirin monotherapy during the chronic maintenance period is less clear. nih.gov A recent analysis based on the HOST-EXAM trial found that from the perspective of the South Korean healthcare system, clopidogrel was associated with higher lifetime costs and lower QALYs compared to aspirin. nih.govbohrium.com In contrast, from the UK and U.S. perspectives, clopidogrel monotherapy was projected to decrease healthcare costs but also slightly reduce QALYs. nih.gov These differing results are heavily influenced by drug pricing and the costs of managing adverse events in different healthcare systems. nih.gov In a scenario assuming no difference in cardiovascular mortality, clopidogrel became the dominant (more effective and less costly) strategy in the UK and the US. nih.gov
Comparisons with newer antiplatelet agents, such as ticagrelor, have also been conducted. In patients with acute coronary syndromes (ACS), ticagrelor has been shown to be a cost-effective alternative to clopidogrel. One Canadian study found the incremental cost per QALY gained with ticagrelor compared to generic clopidogrel was $9,745. dovepress.com An analysis in Iran found ticagrelor to be very cost-effective, with an incremental cost-effectiveness ratio (ICER) of $332 per QALY gained compared to clopidogrel. tums.ac.ir
The economic value of this compound therapy often depends on the specific patient population being treated.
Acute Coronary Syndrome (ACS) and Percutaneous Coronary Intervention (PCI): For patients with ACS or those undergoing PCI, dual antiplatelet therapy with clopidogrel and aspirin for up to 12 months is generally considered cost-effective compared to aspirin alone. nih.gov Analyses have shown favorable cost-effectiveness ratios from various societal and healthcare system perspectives in both the United States and Europe. nih.gov Guidelines often recommend newer P2Y12 inhibitors like ticagrelor or prasugrel (B1678051) over clopidogrel for ACS patients undergoing PCI. ahajournals.org
Post-Stroke and Transient Ischemic Attack (TIA): In patients who have recently had a TIA or minor stroke, adding clopidogrel to aspirin for 90 days has been found to be highly cost-effective. nih.gov A study in China determined the ICER to be approximately $5,200 per QALY gained, which is well below the willingness-to-pay threshold recommended by the World Health Organization. nih.gov Another study found that for secondary stroke prevention, clopidogrel was cost-effective compared to aspirin, except in extreme scenarios where its efficacy was halved or its cost doubled. nih.gov
Peripheral Artery Disease (PAD): Clopidogrel is used to reduce the risk of heart attack and stroke in individuals with PAD. medicinenet.com While specific cost-effectiveness analyses for this population were not detailed in the provided results, the general principle of balancing its higher efficacy against its higher cost compared to aspirin applies. the-hospitalist.org
The perspective of an economic evaluation determines which costs and benefits are included in the analysis, significantly influencing the results. ceeor.com
Healthcare System Perspective: This perspective is commonly used and considers only the direct medical costs incurred by the payer, such as a national health service or a private insurer. ceeor.comfrontiersin.org This includes the cost of the drug, hospitalizations, and physician services. researchgate.net Many cost-effectiveness analyses of clopidogrel have been conducted from this viewpoint. nih.govnih.gov
Societal Perspective: This is a broader perspective that includes all costs, regardless of who bears them. ceeor.com In addition to direct medical costs, it incorporates direct non-medical costs (e.g., patient transportation) and indirect costs, such as lost productivity due to illness or death. ceeor.comresearchgate.net The societal perspective is often recommended for its comprehensive scope, as it captures the full economic impact of a treatment on society as a whole. ceeor.comresearchgate.net Pharmacoeconomic studies of clopidogrel have utilized the societal perspective to provide a more complete picture of its value. nih.gov
The choice of perspective is crucial; an intervention might be cost-effective from a societal perspective (due to savings in productivity) but not from a healthcare system perspective if the drug cost is high. ceeor.com
Cost-Minimization Analyses of Pharmaceutical Alternatives
Cost-minimization analysis (CMA) is a type of pharmacoeconomic evaluation used to compare treatment alternatives that are considered to have equivalent clinical outcomes. researchgate.net The analysis focuses solely on identifying the least costly option. researchgate.net This method is particularly relevant when comparing a branded drug to its generic bioequivalent alternatives. researchgate.net
A CMA study was conducted to compare various pharmaceutical alternatives of this compound. researchgate.net The study assessed the dissolution profiles of four marketed products, including the original brand (Plavix), to establish bioequivalence. The analysis found no statistically significant difference between the means of the active ingredient dissolved, confirming their bioequivalence. researchgate.net Given the equivalent therapeutic effect, the study concluded that the choice between the products could be based on minimizing cost. researchgate.net Such analyses are crucial, especially in developing countries, where the high price of clopidogrel is a significant concern. researchgate.net
Role of Pharmacoeconomic Studies in Drug Formulary Selection and Reimbursement
Pharmacoeconomic studies are instrumental in guiding the decisions of healthcare payers, such as insurance companies and government health programs, regarding drug formulary inclusion and reimbursement policies. managedhealthcareexecutive.comhilarispublisher.com Formulary committees in hospitals and managed care organizations use this evidence to select drugs that are not only safe and effective but also provide good value for money. scribd.com
Cost-effectiveness analyses, cost-minimization studies, and budget impact analyses for this compound and its alternatives provide the data needed for these decisions. hilarispublisher.com For example, evidence showing that dual therapy with clopidogrel and aspirin is cost-effective for ACS patients supports its inclusion on formularies for that indication. nih.gov Conversely, studies demonstrating that a generic alternative is bioequivalent and less expensive can lead to its preferred placement on a formulary over the branded product. researchgate.net
These economic evaluations help decision-makers balance clinical efficacy with economic sustainability, ensuring that limited healthcare resources are allocated efficiently to maximize patient health outcomes across a population. hilarispublisher.comwolterskluwer.com
Emerging Research Avenues and Future Directions
Development of Novel Antiplatelet Agents to Overcome Pharmacogenomic Limitations
The clinical efficacy of clopidogrel (B1663587) is significantly influenced by genetic variations, particularly in the cytochrome P450 2C19 (CYP2C19) enzyme responsible for its activation. rxlist.comjacc.org This has spurred the development of new antiplatelet agents designed to bypass these pharmacogenomic limitations.
One such novel agent is AT-10 , or 2-oxo-clopidogrel bisulfate. drugs.com This clopidogrel derivative is converted to its active form in a single CYP-dependent step, potentially making its antiplatelet effect less susceptible to the influence of CYP2C19 polymorphisms. drugs.com A phase 1 study demonstrated that AT-10 leads to greater exposure to the active metabolite and more potent inhibition of platelet aggregation compared to clopidogrel, particularly in individuals identified as poor metabolizers. news-medical.netrxlist.comwww.nhs.uk
Beyond developing new molecules, research has also focused on existing alternatives. Prasugrel (B1678051) , a third-generation thienopyridine, and ticagrelor (B1683153) , a non-thienopyridine P2Y12 inhibitor, are not significantly affected by CYP2C19 genetic variants. jacc.orgnih.gov These agents have shown more consistent and potent platelet inhibition than clopidogrel. cardiovascularbusiness.comnih.govnih.gov However, their enhanced efficacy can be associated with an increased risk of bleeding. jacc.org
The development of these novel and alternative agents offers promising strategies to provide effective antiplatelet therapy for a broader patient population, including those who are poor responders to clopidogrel due to their genetic makeup.
Personalized Medicine Approaches based on Genetic and Platelet Reactivity Testing
The significant inter-individual variability in response to clopidogrel has highlighted the need for personalized medicine approaches to guide antiplatelet therapy. rxlist.com This involves tailoring treatment based on an individual's genetic profile and their on-treatment platelet reactivity.
Genetic Testing:
The U.S. Food and Drug Administration (FDA) has issued a boxed warning for clopidogrel, highlighting the reduced effectiveness in patients who are "poor metabolizers" due to CYP2C19 loss-of-function (LOF) alleles. rxlist.com Genetic testing can identify these individuals, allowing clinicians to consider alternative antiplatelet agents like ticagrelor or prasugrel, which are not metabolized by CYP2C19. nih.govfda.gov
The TAILOR-PCI trial was a significant study designed to assess the efficacy of a genotype-guided P2Y12 inhibitor strategy. news-medical.net In this trial, patients with CYP2C19 LOF alleles were prescribed ticagrelor, while non-carriers received clopidogrel. news-medical.net The results suggested a potential benefit in reducing ischemic events with the genotype-guided approach. news-medical.net
Platelet Reactivity Testing:
Phenotypic testing measures the degree of platelet inhibition while a patient is on clopidogrel therapy. nih.gov High on-treatment platelet reactivity (HTPR) is associated with an increased risk of adverse cardiovascular events. nih.gov Several assays are available to measure platelet function, including:
Light Transmission Aggregometry (LTA)
VerifyNow® P2Y12 assay
Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay nih.govnih.gov
These tests can identify patients who are not responding adequately to clopidogrel, prompting clinicians to consider alternative treatments. elsevierpure.com However, the lack of standardization across different assays and the need for clear guidelines on their clinical application remain areas of active investigation. nih.gov
Integrating both genetic and platelet reactivity testing can provide a more comprehensive picture of a patient's response to clopidogrel, paving the way for truly personalized antiplatelet therapy. www.nhs.uk
Advanced Drug Delivery Systems for Enhanced Therapeutic Outcomes
To improve the therapeutic profile of clopidogrel bisulfate, researchers are exploring various advanced drug delivery systems. These innovative approaches aim to enhance bioavailability, improve solubility, and provide sustained drug release.
Oral Drug Delivery Systems:
Solid Dispersions: this compound is a BCS Class II drug, meaning it has low solubility and high permeability. drugs.comwww.nhs.uk Solid dispersion formulations, which disperse the drug in a hydrophilic polymer matrix, have been shown to improve its solubility and dissolution rate. drugs.com Studies using polymers like copovidone and poloxamer 407 have demonstrated the potential for significantly enhanced drug absorption and bioavailability compared to immediate-release tablets. drugs.com
Floating Tablets: Floating drug delivery systems are designed to prolong the gastric residence time of a drug. nih.gov This is particularly beneficial for drugs like clopidogrel that are absorbed in the upper gastrointestinal tract. jacc.org Formulations using polymers like HPMC and xanthan gum have been developed to provide sustained release and potentially improve bioavailability. nih.gov
Orally Disintegrating Tablets (ODTs): ODTs are designed to dissolve rapidly in the mouth without the need for water, which can improve patient compliance. ccjm.org Formulations have been developed using superdisintegrants to achieve rapid disintegration and drug release. ccjm.org
Transdermal and Other Delivery Systems:
Transdermal Patches: This approach offers an alternative route of administration that bypasses the first-pass metabolism in the liver, which can significantly reduce the bioavailability of orally administered clopidogrel. news-medical.netnih.gov Studies have shown that transdermal patches formulated with various polymers can provide sustained release of clopidogrel over 24 hours. news-medical.netcardiovascularbusiness.com
Nano-Emulsions: For emergency situations where rapid onset of action is crucial, injectable nano-emulsion formulations of clopidogrel are being developed. rxlist.comnih.gov These systems can overcome the solubility and stability challenges of the drug in a parenteral form, allowing for faster and more predictable therapeutic effects. rxlist.com
Nanosuspensions: By reducing the particle size of the drug to the nanometer range, nanosuspensions can significantly increase the surface area, leading to enhanced solubility and dissolution rate. jacc.org
These advanced drug delivery systems hold the promise of overcoming some of the inherent limitations of conventional this compound formulations, ultimately leading to improved therapeutic outcomes for patients.
Further Investigation into Long-Term Clinical Outcomes and Rare Adverse Events
Ongoing research and post-marketing surveillance are crucial for a comprehensive understanding of the long-term clinical outcomes and the profile of rare adverse events associated with this compound.
Long-Term Clinical Outcomes:
Recent studies have provided valuable insights into the long-term efficacy of clopidogrel. The SMART-CHOICE 3 trial found that for high-risk patients following percutaneous coronary intervention (PCI), long-term monotherapy with clopidogrel was superior to aspirin (B1665792) in reducing the composite endpoint of all-cause death, heart attack, or stroke, without an increased risk of major bleeding. news-medical.net A reduction in heart attacks was the primary driver of this benefit. news-medical.net Similarly, an analysis of the HOST-EXAM trial showed that clopidogrel monotherapy was associated with better long-term outcomes than aspirin monotherapy in PCI patients, both with and without diabetes, after completing dual antiplatelet therapy (DAPT). cardiovascularbusiness.com
The extended use of clopidogrel in patients with drug-eluting stents has been associated with a reduced risk of death and the composite of death or myocardial infarction. nih.govelsevierpure.com However, long-term DAPT with clopidogrel and aspirin is associated with an increased risk of major bleeding compared to aspirin alone. nih.gov
Rare Adverse Events:
While generally well-tolerated, clopidogrel has been associated with rare but serious adverse events.
Thrombotic Thrombocytopenic Purpura (TTP): This is a rare and potentially fatal disorder characterized by the formation of small blood clots in vessels throughout the body. ccjm.org Although the evidence for a direct causal relationship is still being evaluated, cases of TTP have been reported in patients taking clopidogrel, often within the first two weeks of starting treatment. nih.govccjm.orgjuniperpublishers.com The mechanism may involve the formation of autoantibodies against the ADAMTS13 enzyme. reddit.com
Hematological Disorders: Other rare hematological adverse events reported include aplastic anemia, agranulocytosis, and pancytopenia. rxlist.comdrugs.com
Hepatotoxicity: Although extremely rare, cases of clopidogrel-induced liver injury have been reported. nih.gov
Hypersensitivity Reactions: Allergic reactions, including rash, angioedema, and serum sickness, can occur. rxlist.comnih.gov
Post-marketing surveillance programs, such as the FDA's Adverse Event Reporting System (FAERS), play a vital role in identifying and evaluating these rare adverse events. ijtsrd.comtaylorandfrancis.com Continued monitoring and research are essential to further delineate the long-term safety profile of this compound and to develop strategies to mitigate the risks of these rare but serious complications.
Q & A
Q. How does environmental humidity (e.g., 75% RH) influence the dissolution kinetics of this compound tablets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
